Product packaging for SBI-0206965(Cat. No.:CAS No. 1884220-36-3)

SBI-0206965

Cat. No.: B610725
CAS No.: 1884220-36-3
M. Wt: 489.3 g/mol
InChI Key: NEXGBSJERNQRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

inhibits ULK1 kinase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BrN4O5 B610725 SBI-0206965 CAS No. 1884220-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGBSJERNQRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884220-36-3
Record name 2-(5-bromo-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-yloxy)-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SBI-0206965 in Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SBI-0206965, detailing its core mechanism of action in the context of autophagy. It is intended for an audience with a background in cell biology, kinase signaling, and cancer research.

Introduction: this compound as a Modulator of Autophagy

This compound is a potent, cell-permeable small molecule initially identified as a highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3][4] ULK1 is the sole serine/threonine kinase in the core autophagy machinery, making it a prime target for therapeutic intervention, particularly in cancers that rely on autophagy for survival.[2][5] this compound has become a critical tool for elucidating the role of ULK1 in autophagy and has shown potential in cancer therapy, especially in combination with other agents.[2][5] This guide will dissect its mechanism, quantitative parameters, and the experimental approaches used to characterize its function.

Core Mechanism of Action: Inhibition of the ULK1 Kinase Complex

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1] The initiation of autophagy is tightly controlled by a complex signaling network, with the ULK1 kinase complex at its core.

The Role of ULK1 in Autophagy Initiation

Under nutrient-rich conditions, the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase is active and directly phosphorylates and inactivates the ULK1 complex, thereby suppressing autophagy.[4] Conversely, under conditions of nutrient deprivation or cellular stress, mTORC1 is inhibited, and AMP-activated protein kinase (AMPK) is activated.[6][7] AMPK can then directly phosphorylate and activate ULK1.[4][5]

Activated ULK1 initiates the formation of the autophagosome by phosphorylating several key downstream components of the autophagy machinery.[8] These substrates include ATG13, FIP200 (RB1CC1), Beclin1 (BECN1), and the class III phosphoinositide 3-kinase (PI3K), Vps34, which are crucial for the subsequent steps of autophagosome nucleation and elongation.[2][5][8][9]

This compound as a Direct Inhibitor of ULK1/2

This compound acts as a direct, ATP-competitive inhibitor of the kinase activity of ULK1.[2] By binding to the kinase domain, it prevents ULK1 from phosphorylating its downstream targets, effectively halting the initiation of the autophagy cascade.[2][5] This leads to an accumulation of autophagy substrates like p62 and an increase in the unprocessed form of LC3B (LC3B-I).[1] The compound is highly selective for ULK1 over its close homolog ULK2.[1][3][6]

Interplay with mTOR and Synergistic Effects

Many cancer cells utilize autophagy as a pro-survival mechanism to resist chemotherapy or targeted agents like mTOR inhibitors.[2][5] Inhibition of mTOR, while intended to halt proliferation, can induce a robust autophagic response that allows cells to survive.[2][6]

This compound has been shown to effectively block this mTOR inhibition-induced autophagy.[2][3][6] When combined with mTOR inhibitors (e.g., AZD8055, rapamycin), this compound converts the typical cytostatic (growth-arresting) effect of mTOR inhibition into a potent cytotoxic (cell-killing) response.[2][4][8] This synergistic effect provides a strong rationale for the dual inhibition of ULK1 and mTOR in cancer therapy.[2][8]

Off-Target Effects: AMPK Inhibition

While initially identified as a ULK1 inhibitor, subsequent studies have revealed that this compound is also a potent inhibitor of AMPK.[6][7] In some contexts, it has been reported to be an even more effective inhibitor of AMPK than ULK1.[7][10] This is a critical consideration for researchers, as AMPK is a master regulator of cellular metabolism and also an activator of ULK1. Therefore, some cellular effects of this compound may be attributable to its inhibition of AMPK signaling, independent of or in addition to its effects on ULK1.[7][11] Extended kinase screening has shown it can inhibit other kinases, often those with a large "gatekeeper" residue like methionine in the ATP-binding pocket.[7][11]

Signaling Pathway Visualization

The following diagram illustrates the central role of ULK1 in the autophagy pathway and the inhibitory actions of mTORC1 and this compound.

SBI0206965_Mechanism_of_Action cluster_input Cellular Signals cluster_regulation Upstream Regulators cluster_core Core Autophagy Initiation cluster_downstream Downstream Effects Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates Stress Cellular Stress (e.g., Starvation) AMPK AMPK Stress->AMPK Activates ULK1_Complex ULK1 Complex (ULK1/ATG13/FIP200) mTORC1->ULK1_Complex Inhibits AMPK->ULK1_Complex Activates BECN1_VPS34 Beclin1-Vps34 Complex ULK1_Complex->BECN1_VPS34 Phosphorylates & Activates Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome Initiates SBI This compound SBI->AMPK Inhibits SBI->ULK1_Complex Inhibits

Caption: this compound inhibits autophagy by targeting the ULK1 kinase complex and AMPK.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Target Kinase IC₅₀ (nM) Source
ULK1 108 [1][2][3][6]

| ULK2 | 711 |[1][2][3][6] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay.

Table 2: Cellular Activity and Treatment Conditions

Cell Line Assay Type Effective Concentration (µM) Duration (hours) Observed Effect Source
A549 (NSCLC) Cell Viability (CCK8) Dose-dependent (tested up to 20 µM) 72 Reduced cell viability [5]
A549 (NSCLC) Autophagy Inhibition 5 N/A Suppressed mTOR inhibition-induced autophagy [2]
A498/ACHN (ccRCC) Apoptosis/Autophagy 10 24 Induced apoptosis, inhibited autophagy [12]
HEK293T Substrate Phosphorylation ~5 N/A Inhibited Vps34 phosphorylation [2]

| Various | General Use | 10 - 50 | 1 - 72 | General range for cell-based assays |[4] |

Experimental Protocols and Workflows

Characterization of this compound involves a series of biochemical and cell-based assays. Below are generalized protocols for key experiments.

In Vitro ULK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ULK1.

Methodology:

  • Reaction Setup: A reaction mixture is prepared in a kinase buffer (e.g., 25 mM MOPS pH 7.5, 15 mM MgCl₂, 1 mM EGTA).[3]

  • Components: The reaction includes purified, active Flag-ULK1 enzyme, a suitable substrate (e.g., recombinant GST-Atg101 or a synthetic peptide), and ATP (often radiolabeled γ-³²P-ATP at ~100 µM).[3]

  • Inhibitor Addition: Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a set time (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped. If using γ-³²P-ATP, the reaction products are separated by SDS-PAGE, the gel is dried, and phosphorylation is detected by autoradiography using a PhosphorImager.[3] Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure ADP production via a luminescent signal.[13]

  • Analysis: The signal intensity is quantified to determine the level of kinase activity at each inhibitor concentration, and the data is used to calculate the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction Mix (ULK1 Enzyme + Substrate + Buffer) B 2. Add this compound (Serial Dilutions) A->B C 3. Initiate with ATP (e.g., γ-³²P-ATP) B->C D 4. Incubate (30°C) C->D E 5. Stop Reaction & Separate (SDS-PAGE) D->E F 6. Detect & Quantify (Autoradiography) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for a standard in vitro ULK1 kinase assay to determine IC₅₀.

Cell-Based Autophagy Assay (LC3B Turnover)

This assay measures the flux of autophagy in cells by monitoring the levels of the autophagosome-associated protein LC3B.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., A549, ACHN) are cultured to ~70-80% confluency.[12]

  • Induction of Autophagy: Autophagy is induced by treating cells with an mTOR inhibitor (e.g., 100 nM rapamycin) or by nutrient starvation (e.g., culture in EBSS medium).[12][14]

  • Inhibitor Treatment: Cells are co-treated with the autophagy inducer and various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).[12] A lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1 is often used in a parallel well to block the degradation of autophagosomes, allowing for measurement of autophagic flux.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3B and p62. An antibody for a housekeeping protein (e.g., ACTIN) is used for normalization.[12]

  • Analysis: The levels of the lipidated, autophagosome-associated form of LC3B (LC3B-II) relative to the cytosolic form (LC3B-I) are quantified. Inhibition of autophagy by this compound is indicated by a decrease in the LC3B-II/LC3B-I ratio and an accumulation of the autophagy substrate p62.[12]

Autophagy_Assay_Workflow A 1. Culture Cells B 2. Induce Autophagy (e.g., Starvation, mTORi) A->B C 3. Treat with this compound (+/- Lysosomal Inhibitor) B->C D 4. Harvest & Lyse Cells C->D E 5. Western Blot for LC3B and p62 D->E F 6. Quantify Protein Levels (LC3-II/I Ratio, p62) E->F

Caption: Workflow for a cell-based Western blot assay to measure autophagic flux.

Apoptosis and Cell Viability Assays

These assays determine the cytotoxic effects of this compound, particularly when combined with other drugs.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in multi-well plates (e.g., 96-well).

  • Treatment: Cells are treated with this compound alone, a chemotherapeutic agent (e.g., cisplatin) or mTOR inhibitor alone, or a combination of both for a defined period (e.g., 72 hours).[5]

  • Viability Measurement (CCK8/MTT): For viability, a reagent like CCK-8 is added to the wells.[5] The absorbance, which correlates with the number of viable cells, is measured using a plate reader.

  • Apoptosis Detection (Flow Cytometry): For apoptosis, cells are harvested and stained with Annexin V and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

  • Apoptosis Detection (Western Blot): Alternatively, apoptosis can be detected by Western blotting for cleaved forms of PARP and Caspase 8.[12]

  • Analysis: The percentage of viable cells or the percentage of apoptotic cells is calculated for each treatment condition to assess the cytotoxic and synergistic effects.[5]

Apoptosis_Assay_Workflow cluster_detection Detection Method cluster_analysis Analysis A 1. Seed Cells in Multi-well Plates B 2. Treat with Compounds (Single or Combination) A->B C1 3a. Add Viability Reagent (e.g., CCK-8) B->C1 C2 3b. Stain for Apoptosis (e.g., Annexin V/PI) B->C2 D1 4a. Measure Absorbance (Plate Reader) C1->D1 D2 4b. Analyze by Flow Cytometry C2->D2

Caption: Workflow for assessing cell viability and apoptosis after this compound treatment.

Conclusion

This compound is a pivotal chemical probe for studying the role of ULK1 in autophagy. Its primary mechanism of action is the direct inhibition of ULK1/2 kinase activity, which blocks the initiation of the autophagic process. This action is particularly relevant in oncology, where this compound can synergize with mTOR inhibitors to induce potent tumor cell death.[2][8] However, researchers must remain cognizant of its significant off-target activity against AMPK, which can confound the interpretation of cellular effects.[7] The continued use of this compound, alongside genetic approaches like ULK1 knockdown, will be essential for dissecting the nuanced roles of autophagy in health and disease.

References

SBI-0206965: A Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SBI-0206965 is a potent, cell-permeable small molecule inhibitor primarily targeting Unc-51 like Autophagy Activating Kinase 1 (ULK1) , a critical initiator of the autophagy pathway.[1][2][3] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, intended for researchers and professionals in drug development. While ULK1 is its principal target, it is crucial to note that this compound also exhibits significant inhibitory activity against AMP-activated protein kinase (AMPK) and a range of other kinases, a factor that requires careful consideration in experimental design and data interpretation.[4][5][6][7]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, ULK1, its close homolog ULK2, and the significant off-target, AMPK. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)SpeciesAssay ConditionsReference
ULK1 108HumanIn vitro kinase assay[1][2][8][9]
ULK2711HumanIn vitro kinase assay[1][2][9]
AMPK (α1β1γ1)160 - 590HumanCell-free phosphorylation assay (depending on ATP concentration)[8]

Beyond these primary and major off-targets, a broader kinase screen of 456 kinases revealed that at a concentration of 10 µM, this compound inhibits a limited number of other kinases, including FAK, FLT3, Src, and Jak3.[2] Notably, FAK and FLT3 were inhibited with an IC50 similar to that of ULK1.[2] A separate screen against 140 human protein kinases showed inhibition of AMPK-related kinases such as NUAK1 and MARK3/4, with potency equal to or greater than that for AMPK or ULK1.[4][5][6][10]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of ULK1 Inhibition by this compound

cluster_0 Upstream Regulators cluster_1 ULK1 Complex cluster_2 Downstream Effects mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Autophagy Autophagy Initiation ULK1->Autophagy Promotes ATG13->Autophagy FIP200->Autophagy ATG101->Autophagy Apoptosis Apoptosis SBI0206965 This compound SBI0206965->AMPK Inhibition SBI0206965->ULK1 Inhibition SBI0206965->Autophagy Blocks SBI0206965->Apoptosis Induces

Caption: this compound inhibits ULK1, blocking autophagy and promoting apoptosis.

Experimental Workflow: In Vitro ULK1 Kinase Assay

cluster_workflow In Vitro ULK1 Kinase Assay Workflow start Start recombinant_ulk1 Prepare Recombinant ULK1 Enzyme start->recombinant_ulk1 substrate Prepare Substrate (e.g., GST-Atg101) start->substrate inhibitor Prepare this compound (Varying Concentrations) start->inhibitor reaction_setup Set up Kinase Reaction: - ULK1 - Substrate - this compound - Kinase Buffer - MgCl2 recombinant_ulk1->reaction_setup substrate->reaction_setup inhibitor->reaction_setup atp_addition Initiate Reaction with [γ-32P]ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reaction Stop Reaction (e.g., with SDS-PAGE sample buffer) incubation->stop_reaction sds_page Separate Proteins by SDS-PAGE stop_reaction->sds_page autoradiography Detect Phosphorylation (Autoradiography) sds_page->autoradiography quantification Quantify Band Intensity to Determine IC50 autoradiography->quantification end End quantification->end

Caption: Workflow for determining the inhibitory effect of this compound on ULK1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against ULK1.[1]

Objective: To quantify the inhibitory effect of this compound on the kinase activity of ULK1.

Materials:

  • Recombinant human ULK1 enzyme

  • Substrate: GST-tagged Atg101

  • This compound (dissolved in DMSO)

  • Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)

  • [γ-32P]ATP (radiolabeled ATP)

  • Cold ATP (non-radiolabeled)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant ULK1 enzyme, GST-Atg101 substrate, and varying concentrations of this compound (or DMSO as a vehicle control) in the kinase buffer.

  • Pre-incubation: Gently mix the components and pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 2x Laemmli SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins in the reaction mixture on a 10% SDS-polyacrylamide gel.

  • Detection and Quantification: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager system. The intensity of the radiolabeled phosphate incorporated into the GST-Atg101 substrate is quantified.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Autophagy and Apoptosis Markers

This protocol provides a general framework for assessing the cellular effects of this compound on autophagy and apoptosis.

Objective: To detect changes in the levels and post-translational modifications of key protein markers for autophagy (e.g., LC3B, p62) and apoptosis (e.g., cleaved Caspase-3, cleaved PARP) in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (typically 5-20 µM) or DMSO for the desired duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a metabolic assay such as MTT or MTS.

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cell culture reagents

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT assay only): Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 or IC50 for cell viability.

References

SBI-0206965: A Technical Guide to a Dual ULK1/ULK2 Inhibitor for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent, cell-permeable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2, critical initiators of the autophagy pathway. This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate the role of ULK1/ULK2 in autophagy and its therapeutic potential in various disease models, particularly in oncology.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of numerous diseases, including cancer. The ULK1 and ULK2 serine/threonine kinases are central to the initiation of autophagy.[1][2] this compound has emerged as a valuable chemical probe for elucidating the functions of ULK1 and ULK2 in this pathway.[2] Originally identified as a ULK1 inhibitor, it also demonstrates activity against the highly related ULK2 kinase.[3][4] This guide summarizes the key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways to facilitate the effective use of this compound in research settings.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ULK1 and ULK2.[5] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates essential for the formation of the autophagosome.[6] The inhibition of ULK1/ULK2 kinase activity blocks the initiation of the autophagy cascade, leading to an accumulation of autophagy substrates like p62 and a reduction in the processing of LC3-I to LC3-II.[7] In various cancer cell lines, this inhibition of autophagy has been shown to induce apoptosis and synergize with other anti-cancer agents.[7][8]

cluster_0 Cellular Stress (e.g., Nutrient Deprivation) cluster_1 ULK1/2 Inhibition cluster_2 Downstream Effects Nutrient Deprivation Nutrient Deprivation ULK1_ULK2 ULK1/ULK2 Kinase Activity Nutrient Deprivation->ULK1_ULK2 Activates This compound This compound This compound->ULK1_ULK2 Inhibits Autophagy Autophagy ULK1_ULK2->Autophagy Initiates Apoptosis Apoptosis ULK1_ULK2->Apoptosis Inhibition leads to Induction Autophagy->Apoptosis Suppresses

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC₅₀ (nM)Reference(s)
ULK1Kinase Assay108[3][4][9]
ULK2Kinase Assay711[3][4][9]
AMPKKinase AssayPotent Inhibitor[5][10][11]
FAKKinase Panel ScreenInhibited[9]
FLT3Kinase Panel ScreenInhibited[9]
SrcKinase Panel ScreenInhibited[9]
Jak3Kinase Panel ScreenInhibited[9]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeEffectConcentration Range (µM)Reference(s)
A498 (ccRCC)Apoptosis AssayInduces apoptosis during starvation5-20[4]
ACHN (ccRCC)Apoptosis AssayInduces apoptosis during starvation5-20[4]
SK-N-AS (Neuroblastoma)Growth AssayReduces cell growthNot specified[7]
SH-SY5Y (Neuroblastoma)Apoptosis AssayPromotes apoptosisNot specified[7]
SK-N-DZ (Neuroblastoma)Apoptosis AssayPromotes apoptosisNot specified[7]
U87MG (Glioblastoma)Apoptosis AssayEnhances apoptosis with mTOR inhibitionNot specified[5]
Breast Cancer CellsApoptosis AssayPromotes apoptosis with doxorubicinNot specified[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ULK1 Kinase Assay (In Vitro)

This protocol is adapted from methodologies described for the characterization of ULK1 inhibitors.[12]

Objective: To determine the in vitro inhibitory activity of this compound against ULK1 kinase.

Materials:

  • Recombinant human ULK1 enzyme

  • GST-Atg101 substrate

  • Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)

  • [γ-³²P]ATP

  • Cold ATP (100 µM final concentration)

  • This compound (various concentrations)

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing recombinant ULK1 enzyme and GST-Atg101 substrate in kinase buffer.

  • Add this compound at a range of concentrations to the reaction mixture. Include a DMSO vehicle control.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final concentration of 100 µM.

  • Incubate the reaction for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the GST-Atg101 substrate using a phosphorimager system.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Analysis A Recombinant ULK1 + GST-Atg101 in Kinase Buffer B Add this compound (or DMSO) A->B C Pre-incubate (10 min, RT) B->C D Add [γ-³²P]ATP + Cold ATP C->D E Incubate (30 min, 30°C) D->E F Terminate with SDS Loading Buffer E->F G SDS-PAGE F->G H Phosphorimaging G->H I Quantify and Calculate IC₅₀ H->I

Figure 2: Workflow for ULK1 Kinase Assay.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol is a standard method to measure autophagic flux by monitoring LC3-II turnover.[13][14]

Objective: To assess the effect of this compound on autophagic flux in cultured cells.

Materials:

  • Cultured cells (e.g., A549, SK-N-AS)

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours). A separate set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.

  • Optional: Induce autophagy by replacing the complete medium with starvation medium during the last few hours of treatment.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with SDS-PAGE loading buffer.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the lysosomal inhibitor.

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cultured cancer cells

  • 96-well plates

  • Complete cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Visualizations

The following diagram illustrates the central role of the ULK1/2 complex in the autophagy signaling pathway and its regulation by key cellular sensors, mTORC1 and AMPK.

cluster_0 Upstream Regulators cluster_2 Downstream Effectors mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibits AMPK AMPK AMPK->ULK1_ULK2 Activates ATG13 ATG13 FIP200 FIP200 ATG101 ATG101 Beclin1_VPS34 Beclin-1/VPS34 Complex ULK1_ULK2->Beclin1_VPS34 Phosphorylates & Activates Autophagosome Autophagosome Formation Beclin1_VPS34->Autophagosome

Figure 3: ULK1/2 Signaling Pathway in Autophagy.

Conclusion

This compound is a potent and selective dual inhibitor of ULK1 and ULK2, making it an indispensable tool for the study of autophagy. Its ability to modulate autophagy and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies, from understanding its fundamental mechanism of action to applying detailed experimental protocols for its characterization. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate its promising preclinical activity into clinical applications.

References

SBI-0206965: A Dual Inhibitor of AMPK and ULK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-0206965 has emerged as a potent small molecule inhibitor, initially identified for its high selectivity against the autophagy-initiating kinase ULK1. Subsequent research has revealed its significant inhibitory activity against AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This dual inhibitory capability positions this compound as a critical tool for investigating the intricate interplay between cellular metabolism and autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on AMPK and ULK1 signaling pathways, and detailed protocols for key experimental assays.

Introduction

AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) are serine/threonine kinases that play pivotal roles in cellular stress responses. AMPK acts as a master sensor of cellular energy status, while ULK1 is a key initiator of the autophagic process. The discovery of this compound as a dual inhibitor of both kinases provides a unique pharmacological tool to dissect their individual and combined functions in various physiological and pathological contexts, including cancer and metabolic disorders.

Mechanism of Action

This compound is a cell-permeable aminopyrimidine derivative that directly inhibits the kinase activity of both AMPK and ULK1.[1] Biochemical characterization has revealed that this compound acts as a mixed-type inhibitor of AMPK.[1] A co-crystal structure of the AMPK kinase domain in complex with this compound has shown that the drug occupies a pocket that partially overlaps with the ATP-binding site, classifying it as a type IIb inhibitor.[1]

Interestingly, treatment of cells with this compound can lead to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), despite the inhibition of its downstream targets.[2] This phenomenon is attributed to this compound promoting phosphorylation by the upstream kinase LKB1 at lower concentrations and increasing the cellular AMP:ATP ratio at higher concentrations.[2]

The inhibitory action of this compound is sensitive to the "gatekeeper" residue within the kinase domain.[3][4] Kinases with a large gatekeeper residue, particularly methionine, are more susceptible to inhibition by this compound.[3][4] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3][4]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Notes
ULK1108Highly selective over ULK2.[5][6][7]
ULK2711Approximately 7-fold less sensitive than ULK1.[5][6][7]
α1 AMPK400Potent inhibitor.[8]
α2 AMPK330Potent inhibitor.[8]

Table 2: Cellular Assay Concentrations and Effects

Cell LineConcentrationIncubation TimeObserved Effect
A498 and ACHN cells5-20 µM24 hoursInduction of apoptosis during starvation.[6]
HEK293T cells~5 µMNot SpecifiedInhibition of Vps34 Ser249 and Beclin1 Ser15 phosphorylation.[9]
U2OS cells9.2 - 42 µM (IC50)Not SpecifiedInhibition of MK-8722-stimulated phosphorylation of ACC, GBF1, and Raptor.[10]
Murine Embryonic Fibroblasts10 µM1 hourInhibition of ULK1/2 kinase activity.[8]

Signaling Pathways

This compound disrupts key signaling cascades by inhibiting AMPK and ULK1. The following diagrams illustrate the canonical pathways and the points of inhibition by this compound.

AMPK_ULK1_Signaling cluster_upstream Upstream Signals cluster_core Core Kinases cluster_downstream Downstream Effects High AMP/ATP High AMP/ATP LKB1 LKB1 High AMP/ATP->LKB1 activates AMPK AMPK LKB1->AMPK activates (pThr172) mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates ACC ACC AMPK->ACC inhibits mTORC1->ULK1 inhibits Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy ULK1->Autophagy initiates This compound This compound This compound->AMPK This compound->ULK1

Caption: this compound inhibits both AMPK and ULK1, disrupting metabolic and autophagic signaling.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound against ULK1.[5]

Objective: To determine the IC50 of this compound for ULK1 kinase activity.

Materials:

  • Recombinant Flag-ULK1 (expressed in and purified from HEK293T cells)

  • Recombinant GST-Atg101 (substrate)

  • Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)

  • ATP (100 µM final concentration, containing γ-³²P-ATP)

  • This compound (various concentrations)

  • SDS-PAGE gels

  • PhosphorImager

Procedure:

  • Transfect HEK293T cells with a Flag-ULK1 expression vector.

  • After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated beads.

  • Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.

  • Set up the kinase reactions in kinase buffer containing 1 µg of GST-Atg101 as the substrate.

  • Add varying concentrations of this compound to the reactions.

  • Initiate the reaction by adding 100 µM ATP (spiked with γ-³²P-ATP).

  • Incubate the reactions for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Image the screen using a PhosphorImager and quantify the band corresponding to phosphorylated GST-Atg101.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Transfection Transfect HEK293T with Flag-ULK1 IP Immunoprecipitate Flag-ULK1 Transfection->IP Wash Wash Immunoprecipitate IP->Wash Reaction_Setup Set up reaction with GST-Atg101 Wash->Reaction_Setup Inhibitor Add this compound Reaction_Setup->Inhibitor ATP_Addition Initiate with γ-³²P-ATP Inhibitor->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE PhosphorImaging PhosphorImaging SDS_PAGE->PhosphorImaging Quantification Quantify Phosphorylation PhosphorImaging->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.

Cellular Autophagy Inhibition Assay

This protocol describes a method to assess the effect of this compound on autophagy in cultured cells.

Objective: To determine if this compound inhibits autophagy in a cellular context.

Materials:

  • A498 or ACHN human kidney cancer cells

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • This compound (0, 5, 10, 20 µM)

  • Lysis buffer

  • Primary antibodies against LC3B and p62

  • Secondary antibodies (HRP-conjugated)

  • Western blot apparatus and reagents

Procedure:

  • Plate A498 or ACHN cells and allow them to adhere overnight.

  • Induce autophagy by replacing the growth medium with EBSS (starvation medium).

  • Treat the cells with the indicated concentrations of this compound for 24 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3B and p62. The accumulation of LC3B-I and p62 is indicative of autophagy inhibition.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the changes in LC3B-I/II and p62 levels relative to the control.

Off-Target Effects and Considerations

While this compound is a potent inhibitor of AMPK and ULK1, it is important to consider its potential off-target effects. A kinase screen against 140 human protein kinases revealed that this compound can inhibit other kinases, including members of the AMPK-related kinase family such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[3][4][11] Furthermore, at higher concentrations (≥25 µM), this compound has been shown to inhibit insulin signaling and glucose uptake in an AMPK-independent manner in C2C12 myotubes.[3][4][11] These findings underscore the importance of using appropriate controls and interpreting data with caution, particularly when using higher concentrations of the inhibitor.

Conclusion

This compound is a valuable research tool for the study of AMPK and ULK1 signaling. Its dual inhibitory activity allows for the investigation of the crosstalk between cellular energy sensing and autophagy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Careful consideration of its off-target effects is crucial for the accurate interpretation of experimental results.

References

SBI-0206965: A ULK1 Inhibitor Driving Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-0206965 is a potent and selective small-molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1] Emerging evidence robustly demonstrates that by inhibiting ULK1, this compound effectively triggers apoptosis in a variety of cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Regulation of Autophagy and Apoptosis

This compound primarily functions by targeting ULK1, a key initiator of the autophagy pathway. Autophagy is a cellular self-digestion process that is often upregulated in cancer cells to promote survival under stressful conditions. By inhibiting ULK1, this compound blocks this pro-survival mechanism.[1][2] This inhibition of autophagy, in turn, sensitizes cancer cells to apoptosis.

Furthermore, this compound has been shown to induce apoptosis through pathways independent of its effect on autophagy.[3] One such mechanism involves the destabilization of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3] This dual mechanism of action, modulating both autophagy and apoptosis, makes this compound a compelling molecule in the field of cancer biology.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from various studies, highlighting the potency and apoptotic effects of this compound in different cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of this compound

TargetIC50Cell-free/Cell-basedReference
ULK1 Kinase108 nMCell-free[4][5]
ULK2 Kinase711 nMCell-free[4][5]

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

Cell LineCancer TypeTreatment ConcentrationEffectReference
A498, ACHNClear Cell Renal Carcinoma5-20 µMIncreased cleaved Caspase 8 and PARP[6]
A549, H460, HCC827Non-Small Cell Lung CancerDose-dependentImpaired cell viability, induced apoptosis[7][8]
SK-N-AS, SH-SY5Y, SK-N-DZNeuroblastoma10 µMIncreased cleaved PARP and Caspase 3[1]
Doxorubicin-resistant Breast Cancer CellsBreast CancerNot specifiedPromoted cell death and apoptosis when combined with doxorubicin[9]

Key Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.

SBI_0206965_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway cluster_2 Apoptosis Pathway SBI This compound ULK1 ULK1 SBI->ULK1 Inhibits Bcl2_Bclxl Bcl-2 / Bcl-xL SBI->Bcl2_Bclxl Destabilizes Apoptosis Apoptosis SBI->Apoptosis Induces Autophagy Autophagy ULK1->Autophagy Initiates CellSurvival Cell Survival Autophagy->CellSurvival Promotes Autophagy->Apoptosis Inhibits Bcl2_Bclxl->Apoptosis Inhibits

Caption: this compound inhibits ULK1 to block pro-survival autophagy and destabilizes Bcl-2/Bcl-xL, leading to apoptosis.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., CCK8) treatment->viability western Western Blot (Cleaved Caspases, PARP) harvest->western flow Flow Cytometry (Annexin V / PI Staining) harvest->flow data Data Analysis and Quantification western->data flow->data viability->data

Caption: A typical experimental workflow to assess this compound-induced apoptosis in cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the apoptotic effects of this compound. Specific details may vary based on the cell line and laboratory standards.

Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis for Apoptotic Markers
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, p62) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
  • Cell Preparation: Harvest the cells after this compound treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of ULK1 for cancer therapy. Its ability to induce apoptosis through the dual modulation of autophagy and intrinsic apoptotic pathways underscores its potential as a standalone or combination therapeutic agent.[3][8] Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.[1] The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

Investigating the Cell Permeability of SBI-0206965: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. Its utility as a chemical probe and potential therapeutic agent is fundamentally linked to its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the available data and methodologies for investigating the cell permeability of this compound. While direct quantitative permeability data from standardized in vitro assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) are not extensively reported in the public domain, the compound's demonstrated intracellular activity in numerous studies provides strong evidence of its cell-permeable nature. This guide will summarize the indirect evidence of cell permeability, detail relevant experimental protocols for its assessment, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound was initially identified as a highly selective inhibitor of ULK1, with a reported IC50 of 108 nM, exhibiting approximately 7-fold selectivity over the related kinase ULK2[1]. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cytoplasmic components. By inhibiting ULK1, this compound effectively blocks the autophagic process, leading to the accumulation of autophagic substrates and sensitizing cancer cells to apoptosis, particularly under conditions of nutrient stress[1][2].

Subsequent studies have revealed that this compound also inhibits AMP-activated protein kinase (AMPK) and several other kinases, suggesting a more complex pharmacological profile than initially described[3][4][5][6][7]. Despite these off-target activities, this compound remains a valuable tool for studying ULK1-dependent signaling and the broader consequences of autophagy inhibition. Its efficacy in various cell-based assays and in vivo models underscores its ability to cross cellular membranes and reach its intracellular targets[2][8][9][10].

Evidence of Cell Permeability

  • Intracellular Target Engagement: this compound has been shown to inhibit ULK1-mediated phosphorylation events within cells, demonstrating that it can reach its cytosolic target[1].

  • Cellular Phenotypes: Treatment of various cell lines with this compound elicits distinct cellular responses, including the inhibition of autophagy and induction of apoptosis, which are processes that occur within the cell[2][10].

  • In Vivo Efficacy: Studies in animal models have shown that this compound can inhibit tumor growth and modulate signaling pathways in vivo, indicating that it can be absorbed, distributed to tissues, and enter cells to exert its pharmacological effect[8][9][10]. One study specifically highlighted its adequate brain permeability[8].

Quantitative Data Summary

While specific cell permeability data is lacking, the following table summarizes the key quantitative data regarding the inhibitory activity of this compound from in vitro and cell-based assays, which indirectly attest to its ability to enter cells and engage its targets.

ParameterValueAssay TypeTargetReference
IC50 108 nMCell-free kinase assayULK1[1]
IC50 711 nMCell-free kinase assayULK2[1]
Cellular EC50 2.4 µMIn-cell western blot (Beclin 1 Ser15 phosphorylation)ULK1
Cytotoxicity IC50 5-10 µMCell viability assayVarious cancer cell lines[8]

Experimental Protocols for Assessing Cell Permeability

For researchers wishing to directly quantify the cell permeability of this compound, the following established methodologies are recommended.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in vitro prediction of oral drug absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution in DMSO

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay. A low transport rate of Lucifer yellow (<1%) indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Perform the experiment as described above, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This helps to identify the involvement of active efflux transporters.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active transport. An efflux ratio >2 suggests the involvement of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a simpler and faster alternative to the Caco-2 assay for assessing passive permeability.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)

Protocol:

  • Membrane Formation: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Preparation of Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS.

    • Prepare the donor solution by dissolving this compound in PBS at a known concentration.

  • Permeability Assay:

    • Place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

    • Add the donor solution containing this compound to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) in cm/s using a relevant equation provided by the PAMPA system manufacturer or from the literature.

Visualizations

ULK1 Signaling Pathway

ULK1_Signaling_Pathway Nutrient_Stress Nutrient Stress AMPK AMPK Nutrient_Stress->AMPK Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) AMPK->ULK1_Complex Activates mTORC1->ULK1_Complex Inhibits Beclin1_Complex Beclin-1-Vps34 Complex ULK1_Complex->Beclin1_Complex Activates Autophagosome_Formation Autophagosome Formation Beclin1_Complex->Autophagosome_Formation SBI_0206965 This compound SBI_0206965->ULK1_Complex Inhibits

Caption: ULK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Differentiate for 21-25 days Seed_Cells->Differentiate Integrity_Test Assess monolayer integrity (TEER, Lucifer Yellow) Differentiate->Integrity_Test Transport_Experiment Perform bidirectional transport experiment (A-B and B-A) Integrity_Test->Transport_Experiment Sample_Collection Collect samples from receiver chamber at time points Transport_Experiment->Sample_Collection Analysis Quantify this compound concentration (LC-MS/MS) Sample_Collection->Analysis Data_Calculation Calculate Papp and Efflux Ratio Analysis->Data_Calculation End End Data_Calculation->End

Caption: A generalized workflow for the Caco-2 cell permeability assay.

Conclusion

This compound is a valuable chemical probe for studying autophagy and a potential lead compound for therapeutic development. While direct quantitative data on its cell permeability is not widely published, the extensive body of literature demonstrating its intracellular activity provides strong evidence for its ability to cross the cell membrane. For researchers requiring precise permeability metrics, the Caco-2 and PAMPA assays are the recommended in vitro models. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for the rigorous investigation of the cell permeability of this compound and other small molecule inhibitors. A thorough understanding of a compound's membrane transport characteristics is essential for the interpretation of its biological activity and for its successful development as a research tool or therapeutic agent.

References

SBI-0206965: A Technical Guide on its Impact on Cancer Cell Survival via Dual Inhibition of Autophagy and Pro-Survival Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of SBI-0206965, a potent small molecule inhibitor of Unc-51-like autophagy-activating kinase 1 (ULK1). Initially identified for its high selectivity for ULK1 over the related ULK2, this compound disrupts a critical cell survival pathway known as autophagy, which is often hijacked by cancer cells to withstand stress and resist therapy.[1][2] This guide details the compound's mechanism of action, summarizing its dual ability to inhibit pro-survival autophagy and independently promote apoptosis. Quantitative data from various in vitro studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support researchers and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the serine/threonine kinase ULK1, a crucial initiator of the autophagy cascade.[1][3] Autophagy is a catabolic process that allows cells to degrade and recycle damaged organelles and proteins, a mechanism that cancer cells exploit to survive under metabolic stress or in response to chemotherapy.[2][4][5] By blocking this pathway, this compound compromises a key survival strategy of tumor cells.

1.1 Primary Target: ULK1 and Autophagy Inhibition this compound is an ATP-competitive inhibitor that potently targets ULK1.[6] Its action prevents the phosphorylation of downstream ULK1 substrates, such as Beclin1 and VPS34, which are essential for the formation of the autophagosome.[1][2][3] This targeted inhibition effectively halts the autophagy process at its earliest stage. The compound also shows inhibitory activity against the highly related kinase ULK2, albeit with approximately 7-fold less potency.[1]

1.2 Induction of Apoptosis The impact of this compound on cancer cell survival is twofold:

  • Via Autophagy Blockade: By inhibiting the pro-survival effects of autophagy, this compound sensitizes cancer cells to apoptosis, particularly under conditions of nutrient deprivation or when combined with other stressors like mTOR inhibitors or chemotherapy.[3][5][7]

  • Autophagy-Independent Apoptosis: this compound has been shown to promote apoptosis independently of its effect on autophagy. This is achieved in part through the destabilization of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of the caspase cascade and programmed cell death.[4][8]

1.3 Additional Targets: AMPK Subsequent studies have identified this compound as a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][9][10] Since AMPK can act as an upstream activator of ULK1, this inhibitory action may contribute to its overall anti-autophagic and anti-cancer effects. However, its activity against multiple kinases, including NUAK1 and MARK3/4, necessitates careful interpretation of experimental results, as some observed effects may be independent of ULK1 or AMPK inhibition.[6][11]

Quantitative Efficacy Data

The following tables summarize the quantitative data regarding the potency and cytotoxic effects of this compound.

Table 1: Kinase Inhibitory Potency of this compound

Target Kinase IC₅₀ (nM) Assay Type Reference
ULK1 108 Cell-free [1][12][13]
ULK2 711 Cell-free [1][12][13]

| AMPK | ~300 | Cell-free |[10] |

Table 2: Cytotoxicity and Cellular Effects of this compound in Cancer Cell Lines

Cell Line Cancer Type Effect Concentration Duration Reference
A549, H460, HCC827 Non-Small Cell Lung Cancer (NSCLC) Suppressed cell viability, induced apoptosis Dose-dependent 72 h [14]
A549 Non-Small Cell Lung Cancer (NSCLC) Suppressed mTOR inhibition-induced autophagy Not specified Not specified [7]
U87MG Glioblastoma Enhanced apoptosis (with mTOR inhibition) Not specified Not specified [15]
SK-N-AS, SH-SY5Y, SK-N-DZ Neuroblastoma Reduced cell growth, promoted apoptosis Not specified 72 h [5]
A498, ACHN Clear Cell Renal Cell Carcinoma (ccRCC) Induced apoptosis during starvation 5-20 µM 24 h [13][16]
HL-60 Acute Myeloid Leukemia (AML) IC₅₀ of 18.92 µM 18.92 µM 24 h [13]

| C4-2, 22Rv1 | Prostate Cancer | Repressed cell growth | 10 µM | 7-21 days |[17] |

Table 3: Synergistic Effects of this compound with Other Agents

Combination Agent Cancer Type Effect Finding Reference
mTOR inhibitors (e.g., AZD8055) Lung Cancer Synergistic Apoptosis Increased apoptosis from 7% (mTORi alone) to 23% (combination) [7][18]
Cisplatin Non-Small Cell Lung Cancer (NSCLC) Sensitization Inhibited cisplatin-induced protective autophagy, promoting apoptosis [4][8]
Daunorubicin Acute Myeloid Leukemia (AML) Enhanced Cytotoxicity Inhibited drug-induced autophagy via the AMPK/ULK1 pathway [7]

| TRAIL | Neuroblastoma (SK-N-AS) | Sensitization | Enhanced TRAIL-induced cell death |[5] |

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the primary signaling pathways affected by this compound.

SBI_Autophagy_Inhibition Stress Nutrient Stress / mTOR Inhibition ULK1 ULK1 Kinase Complex Stress->ULK1 Activates Phospho Phosphorylation of Beclin1, VPS34, etc. ULK1->Phospho Catalyzes SBI This compound SBI->ULK1 Inhibits Autophagy Autophagosome Formation Phospho->Autophagy Survival Cancer Cell Survival Autophagy->Survival

Caption: this compound inhibits the ULK1 kinase complex, blocking downstream signaling and autophagosome formation.

SBI_Apoptosis_Induction SBI This compound Autophagy_Inhibit Autophagy Inhibition SBI->Autophagy_Inhibit Bcl2_Destabilize Bcl-2 / Bcl-xL Destabilization SBI->Bcl2_Destabilize Survival_Loss Loss of Pro-Survival Signaling Autophagy_Inhibit->Survival_Loss Caspase Caspase-8 / Caspase-3 Activation Bcl2_Destabilize->Caspase Survival_Loss->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Caption: this compound induces apoptosis via autophagy inhibition and direct destabilization of Bcl-2/Bcl-xL.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1 In Vitro ULK1 Kinase Assay This protocol measures the direct inhibitory effect of this compound on ULK1 kinase activity.[1]

  • Cell Transfection: Transfect HEK-293T cells with a plasmid encoding Flag-tagged ULK1. Culture for 20-24 hours.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated to beads.

  • Washing: Wash the immunoprecipitate three times with IP buffer and once with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂).[1]

  • Kinase Reaction: Resuspend the beads in kinase buffer containing the substrate (e.g., 1 µg GST-Atg101), this compound at various concentrations, and 100 µM ATP mix (cold ATP spiked with γ-³²P-ATP).[1]

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination and Analysis: Stop the reaction by adding SDS loading buffer and boiling. Separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen. Image and quantify the ³²P signal using a PhosphorImager to determine the extent of substrate phosphorylation.[1]

4.2 Cell Viability Assay (CCK8/MTT) This assay assesses the impact of this compound on cancer cell proliferation and viability.[14]

  • Cell Seeding: Plate cancer cells (e.g., A549, H460) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired time period (e.g., 72 hours).[14] Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

4.3 Western Blot Analysis This protocol is used to detect changes in protein expression and phosphorylation states following treatment.[1][16][19]

  • Sample Preparation: Treat cells with this compound for the specified time (e.g., 24 hours).[1] Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, p62, cleaved PARP, cleaved Caspase-8, p-AMPK) overnight at 4°C.[1][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Experimental_Workflow cluster_assays Endpoint Analysis Start Cancer Cell Lines (e.g., NSCLC, Glioblastoma) Treatment Treat with this compound ± Other Agents (e.g., Cisplatin) Start->Treatment Endpoint Incubate for 1-72 hours Treatment->Endpoint Assay1 Cell Viability Assay (MTT / CCK8) Endpoint->Assay1 Assay2 Apoptosis Assay (Annexin V / PI Staining) Endpoint->Assay2 Assay3 Protein Analysis (Western Blot for LC3B, PARP) Endpoint->Assay3

Caption: A generalized workflow for evaluating the efficacy of this compound on cancer cell lines.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of autophagy in cancer. Its ability to inhibit ULK1, block the pro-survival autophagy pathway, and independently trigger apoptosis makes it an interesting compound for anti-cancer therapy.[4][5] It effectively suppresses cancer cell growth and can synergize with or sensitize tumors to conventional chemotherapies and other targeted agents.[3][7][8] However, its off-target effects, particularly on AMPK and other kinases, highlight the need for cautious data interpretation and the development of even more selective ULK1/2 inhibitors for clinical translation.[6][11] Future research should focus on leveraging the dual mechanism of this compound to design novel combination therapies and on developing derivatives with improved selectivity and pharmacokinetic properties.[15][18]

References

SBI-0206965: A Technical Guide to a Dual ULK1/AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent, cell-permeable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK). Initially identified as a selective ULK1 inhibitor, it has demonstrated significant effects on the autophagy signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound. The information is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in oncology and metabolic diseases.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[[5-bromo-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]oxy]-N-methyl-benzamide, is a complex molecule with distinct chemical features that contribute to its biological activity.[1] Its structure is characterized by a central pyrimidine ring, a trimethoxyphenylamino group, and a bromo-substituted N-methylbenzamide moiety.

PropertyValueReference
IUPAC Name 2-[[5-bromo-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]oxy]-N-methyl-benzamide[1]
Canonical SMILES CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula C21H21BrN4O5[1][2]
Molecular Weight 489.3 g/mol [1][2]
CAS Number 1884220-36-3[1][2]
logP 3.8[3]
Appearance White to beige powder/crystalline solid[4]
Solubility DMSO: ≥ 100 mg/mL (204.37 mM), Ethanol: 1 mg/mL[5]
Storage Store at -20°C as a solid. In solution (DMSO), store at -20°C for up to 3 months.[6]

Pharmacological Properties and Mechanism of Action

This compound is a dual inhibitor of ULK1 and AMPK, two key serine/threonine kinases involved in the regulation of autophagy and cellular energy homeostasis.[2][4]

TargetIC50Reference
ULK1 108 nM[2][7]
ULK2 711 nM[2][7]
AMPK Potent inhibitor[4]
Other Kinases (selectivity) Selective for ULK1/2 over a panel of 456 other kinases.[6]
Mechanism of Action

This compound acts as an ATP-competitive inhibitor at the kinase domain of its targets.[3] Structural studies have revealed that its binding mode is characteristic of a type I kinase inhibitor, occupying the ATP-binding cleft near the hinge region and the gatekeeper residue.[3] The presence of a large gatekeeper residue, particularly methionine, in the kinase active site is a key determinant of sensitivity to this compound.[3] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3]

Pharmacokinetics

Preclinical studies in rodents have shown that this compound has a short elimination half-life and low oral bioavailability.[3] It is rapidly absorbed, reaching peak plasma and brain extracellular fluid concentrations within 30-60 minutes.[3] The compound is primarily metabolized by CYP3A enzymes.[3]

Signaling Pathways

This compound modulates key signaling pathways that regulate autophagy, cell survival, and apoptosis. Its primary targets, ULK1 and AMPK, are central nodes in these pathways, often showing interplay with the mTOR signaling cascade.

SBI-0206965_Autophagy_Signaling cluster_upstream Upstream Regulators cluster_core_autophagy Core Autophagy Machinery Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 activates AMPK AMPK Nutrient_Status->AMPK inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex inhibits AMPK->ULK1_Complex activates VPS34_Complex VPS34 Complex (VPS34, Beclin-1, ATG14L) ULK1_Complex->VPS34_Complex activates Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation promotes This compound This compound This compound->AMPK inhibits This compound->ULK1_Complex inhibits

Caption: this compound inhibits autophagy by targeting ULK1 and AMPK.

SBI-0206965_Apoptosis_Synergy cluster_cellular_response Cellular Response mTOR_Inhibitors mTOR Inhibitors (e.g., AZD8055) mTOR_Signaling mTOR Signaling mTOR_Inhibitors->mTOR_Signaling inhibits Apoptosis Apoptosis (Cell Death) mTOR_Inhibitors->Apoptosis synergy This compound This compound Autophagy Autophagy (Pro-survival) This compound->Autophagy inhibits This compound->Apoptosis synergy mTOR_Signaling->Autophagy inhibits Autophagy->Apoptosis suppresses

Caption: this compound synergizes with mTOR inhibitors to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the activity of this compound.

ULK1 Kinase Assay

This protocol describes an in vitro kinase assay to measure the inhibitory activity of this compound against ULK1.[2]

Materials:

  • Recombinant human ULK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)

  • [γ-32P]ATP

  • This compound (various concentrations)

  • SDS-PAGE gels and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing ULK1 enzyme and MBP substrate in Kinase Assay Buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of 32P into MBP using a phosphorimager.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.[1][3]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with this compound.[8][9]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (desired concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Conclusion

This compound is a valuable research tool for investigating the roles of ULK1 and AMPK in autophagy and related cellular processes. Its dual inhibitory activity provides a unique pharmacological profile for probing the intricate signaling networks that govern cell fate. While its pharmacokinetic properties may present challenges for in vivo applications, its utility in cell-based assays and as a lead compound for the development of more drug-like analogs is significant. This guide provides a foundational understanding of this compound to facilitate its effective use in preclinical research and drug discovery.

References

Discovery and initial characterization of SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

SBI-0206965 is a potent, cell-permeable small molecule initially identified as a selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy initiation. Subsequent research has revealed that this compound also potently inhibits AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. This dual activity, along with some off-target effects, makes this compound a complex but valuable tool for studying cellular metabolism and autophagy. This document provides a comprehensive overview of the discovery, characterization, and experimental protocols related to this compound, intended for researchers and drug development professionals.

Introduction

Initially developed as a chemical probe to investigate the role of ULK1 in autophagy, this compound emerged from a screening of pyrimidine analogues as an ATP-competitive inhibitor.[1] It demonstrated the ability to inhibit ULK1 signaling and ULK1-mediated survival in cancer cells, particularly under nutrient stress.[1][2] However, further studies characterized this compound as a more potent and selective inhibitor of AMPK compared to the commonly used inhibitor, Compound C.[1][3] This dual inhibitory profile has significant implications for its use in research, requiring careful consideration of its effects on both autophagy and cellular energy sensing pathways.

Mechanism of Action

This compound acts as a type IIb inhibitor, binding to a pocket that partially overlaps with the ATP-binding site of its target kinases.[3] A co-crystal structure with the AMPK kinase domain has elucidated this binding mode.[3] A key structural feature for its inhibitory activity is the presence of a methionine residue at the "gatekeeper" position within the kinase domain.[4] Mutation of this methionine to a smaller residue, such as threonine, confers resistance to this compound in both AMPK and ULK1.[4]

Interestingly, while this compound inhibits the phosphorylation of downstream AMPK targets, it paradoxically increases the phosphorylation of AMPK at its activating site, Threonine-172.[5] This effect is thought to occur through a biphasic mechanism: at lower concentrations, it may promote phosphorylation by the upstream kinase LKB1, while at higher concentrations, it can increase the cellular AMP:ATP ratio.[5]

In Vitro and In-Cellular Activity

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against both ULK1 and AMPK.

TargetAssay TypeIC50Reference
ULK1Kinase Assay108 nM[6][7]
ULK2Kinase Assay711 nM[6]
ULK1NanoBRET Cellular Assay785 nM[8]
AMPKCell-free AssayMore potent than Compound C[3]
ACC (in U2OS cells)HTRF Assay42 µM (stimulated by MK-8722)[5]
GBF1 (in U2OS cells)Western Blot12 µM (stimulated by MK-8722)[5]
Raptor (in U2OS cells)Western Blot9.2 µM (stimulated by MK-8722)[5]
ATG14 (in U2OS cells)Western Blot67 µM[5]

Signaling Pathways

This compound impacts two critical cellular signaling pathways: autophagy initiation via ULK1 and energy homeostasis via AMPK.

ULK1-Mediated Autophagy Initiation

ULK1_Pathway mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex Inhibition VPS34_complex VPS34 Complex (VPS34, Beclin-1, VPS15, ATG14L) ULK1_complex->VPS34_complex Activation SBI0206965 This compound SBI0206965->ULK1_complex Inhibition Autophagosome Autophagosome Formation VPS34_complex->Autophagosome

AMPK Signaling Pathway

AMPK_Pathway AMP_ATP Increased AMP:ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) Activation Downstream Downstream Targets (e.g., ACC, Raptor) AMPK->Downstream Phosphorylation Catabolic Catabolic Processes AMPK->Catabolic Activation SBI0206965 This compound SBI0206965->AMPK Inhibition Anabolic Anabolic Processes (e.g., Lipogenesis) Downstream->Anabolic Inhibition

Experimental Protocols

In Vitro ULK1 Kinase Assay (γ-³²P-ATP)

This protocol is adapted from methodologies described for measuring ULK1 kinase activity.[7]

Objective: To determine the in vitro inhibitory activity of this compound on ULK1 kinase.

Materials:

  • HEK293T cells

  • Flag-ULK1 expression vector

  • Transfection reagent

  • Cell lysis buffer (IP buffer)

  • Anti-Flag antibody

  • Protein A/G agarose beads

  • Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)

  • Recombinant GST-Atg101 substrate

  • ATP (cold and γ-³²P-ATP)

  • SDS-PAGE gels and reagents

  • PhosphorImager

Procedure:

  • Transfect HEK293T cells with the Flag-ULK1 expression vector.

  • After 20 hours, lyse the cells in IP buffer.

  • Immunoprecipitate Flag-ULK1 using an anti-Flag antibody and Protein A/G agarose beads.

  • Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.

  • Resuspend the beads in kinase buffer containing varying concentrations of this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding 1 µg of GST-Atg101 substrate and 100 µM ATP (spiked with γ-³²P-ATP).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into the substrate using a PhosphorImager.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the principles of CETSA to assess target engagement in cells.[9]

Objective: To confirm the binding of this compound to ULK1/2 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot reagents

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at different temperatures for 3 minutes.

  • Immediately cool the samples on ice.

  • Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble ULK1/2 in the supernatant by Western blotting.

  • A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Autophagic Flux Assay

This protocol is a standard method to measure the functional effect of this compound on autophagy.[2]

Objective: To assess the impact of this compound on the degradation of autophagic cargo.

Materials:

  • Cells of interest (e.g., neuroblastoma cell lines)

  • This compound

  • Bafilomycin A1 or Chloroquine

  • Lysis buffer

  • Antibodies against LC3 and p62/SQSTM1

  • Western blot reagents

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with this compound or vehicle control. In parallel, treat cells with a lysosomal inhibitor (Bafilomycin A1 or Chloroquine) with and without this compound.

  • After the desired treatment time, harvest and lyse the cells.

  • Perform Western blot analysis for LC3-II (a marker of autophagosomes) and p62 (an autophagy substrate).

  • An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagic flux. Inhibition of this accumulation by this compound suggests a blockage of autophagy initiation. An accumulation of p62 upon treatment with this compound also indicates inhibition of autophagic degradation.

Off-Target Effects and Selectivity

While initially considered selective for ULK1, this compound has been shown to inhibit several other kinases, some with equal or greater potency than its primary targets.[4] A screen against 140 human protein kinases revealed that this compound also potently inhibits members of the AMPK-related kinase family, such as NUAK1 and MARK3/4.[4] This broader selectivity profile is important to consider when interpreting experimental results. Additionally, at higher concentrations (≥25 µM), this compound can inhibit glucose and nucleoside transport systems, representing AMPK-independent effects.[1][4]

Applications in Research

Despite its complex pharmacology, this compound remains a valuable research tool.

  • Cancer Biology: this compound has been used to probe the role of autophagy in cancer cell survival. It has been shown to induce apoptosis in various cancer cell lines, particularly under nutrient-deprived conditions or in combination with mTOR inhibitors.[2][10] It has also been shown to sensitize neuroblastoma cells to TRAIL-induced apoptosis.[2]

  • Metabolic Studies: As a potent AMPK inhibitor, this compound can be used to investigate the roles of AMPK in various metabolic processes, such as lipogenesis and glucose uptake.[1] However, its off-target effects on glucose transport must be carefully controlled for.

  • Drug Development: this compound has served as a first-generation chemical probe, leading to the development of more potent and selective dual ULK1/2 inhibitors with improved drug-like properties.[8]

Conclusion

This compound is a dual inhibitor of ULK1 and AMPK with a complex pharmacological profile. Its discovery and characterization have provided valuable insights into the roles of autophagy and energy sensing in cellular physiology and disease. While its off-target effects necessitate careful experimental design and interpretation, it remains a critical tool for researchers in the fields of autophagy, metabolism, and cancer biology. The development of second-generation inhibitors based on the this compound scaffold highlights its importance as a foundational molecule in the quest for more specific modulators of these critical cellular pathways.

References

The Dual-Edged Sword: A Technical Guide to SBI-0206965 in Nutrient Deprivation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of SBI-0206965, a potent small molecule inhibitor, and its complex role in cellular nutrient deprivation studies. Primarily identified as a selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), this compound has become a critical tool for researchers investigating autophagy. However, its off-target effects, notably on AMP-activated protein kinase (AMPK), necessitate a nuanced understanding for accurate experimental design and data interpretation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a clear visualization of the associated signaling pathways.

Mechanism of Action: Beyond ULK1 Inhibition

This compound is a cell-permeable aminopyrimidine derivative that was initially characterized as a highly selective ATP-competitive inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy in response to nutrient starvation.[1][2] By inhibiting ULK1, this compound effectively blocks the autophagic process, leading to the accumulation of autophagy substrates like p62.[2] This action has been shown to synergize with mTOR inhibitors to induce apoptosis in cancer cells, converting a cytostatic response to a cytotoxic one.[3][4]

However, subsequent research has revealed that this compound also potently inhibits AMPK, a central regulator of cellular energy homeostasis that is activated during nutrient stress.[5][6] In fact, some studies suggest that this compound inhibits AMPK with a potency similar to or even greater than its inhibition of ULK1.[7] This dual inhibitory action is a critical consideration in nutrient deprivation studies, as both ULK1 and AMPK are key players in the cellular response to starvation. Furthermore, this compound has been shown to have off-target effects on other kinases and to inhibit glucose and nucleoside transport, adding another layer of complexity to its cellular effects.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Target IC₅₀ (nM) Assay Type Reference
ULK1108In vitro kinase assay[1][10]
ULK2711In vitro kinase assay[1][10]
AMPK~300Cell-free kinase assay[6]
NUAK1Potent InhibitionIn vitro kinase screen[7][9]
MARK3/4Potent InhibitionIn vitro kinase screen[7][9]

Table 1: In vitro inhibitory activity of this compound against key kinases.

Cell Line Treatment Condition Effect Concentration Range (µM) Reference
A498 & ACHNStarvation (EBSS)Induction of apoptosis5 - 20[11]
A549mTOR inhibitionSuppression of autophagy5[4]
U87MGNutrient stressInhibition of autophagy, enhanced apoptosisNot specified[8]
C2C12 myotubesBasal/Insulin-stimulatedInhibition of glucose uptake≥25[7][9]

Table 2: Cellular effects of this compound in nutrient deprivation and related studies.

Signaling Pathways in Nutrient Deprivation

The interplay between the mTOR, AMPK, and ULK1 signaling pathways is central to the cellular response to nutrient availability. The following diagrams illustrate these pathways and the points of intervention by this compound.

Nutrient_Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates SBI0206965 This compound SBI0206965->ULK1_Complex Inhibits

ULK1 signaling pathway under nutrient deprivation.

Nutrient_Deprivation Nutrient Deprivation AMP_ATP_ratio Increased AMP/ATP Nutrient_Deprivation->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Anabolic_Pathways Anabolic Pathways AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways AMPK->Catabolic_Pathways Activates SBI0206965 This compound SBI0206965->AMPK Inhibits

AMPK signaling pathway in response to nutrient stress.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in the context of nutrient deprivation studies, adapted from published literature.

Induction of Apoptosis in Renal Cancer Cells during Starvation

Objective: To assess the effect of this compound on apoptosis in cancer cells under nutrient-deprived conditions.

Materials:

  • A498 or ACHN renal cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • This compound (stock solution in DMSO)

  • Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)

  • Antibodies: anti-AMPKβ1 (phospho-Ser108), anti-cleaved Caspase 8, anti-cleaved PARP, anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).

Procedure:

  • Culture A498 or ACHN cells in complete growth medium to ~70-80% confluency.

  • Wash the cells twice with sterile PBS.

  • Replace the complete medium with EBSS (starvation medium).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) in EBSS for 24 hours. A DMSO vehicle control should be included.

  • After 24 hours, harvest the cells by scraping or trypsinization.

  • Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Perform Western blot analysis to measure the levels of phosphorylated AMPKβ1, cleaved Caspase 8, cleaved PARP, LC3B-II/I ratio, and p62. Use a loading control to ensure equal protein loading.

In Vitro ULK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on ULK1 kinase.

Materials:

  • Recombinant active ULK1 enzyme

  • ULK1 substrate (e.g., a peptide containing the ULK1 consensus phosphorylation motif)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, ULK1 substrate, and recombinant ULK1 enzyme.

  • Add this compound at a range of concentrations to the reaction mixture. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percent inhibition of ULK1 activity at each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a nutrient deprivation study.

Start Cell Culture Starvation Induce Nutrient Deprivation (e.g., EBSS) Start->Starvation Treatment Treat with this compound (and controls) Starvation->Treatment Harvest Harvest Cells/Lysates Treatment->Harvest Biochemical_Assays Biochemical Assays (Western Blot, Kinase Assay) Harvest->Biochemical_Assays Functional_Assays Functional Assays (Apoptosis, Autophagy Flux) Harvest->Functional_Assays Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Functional_Assays->Data_Analysis

Workflow for this compound nutrient deprivation studies.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the intricate cellular responses to nutrient deprivation. Its primary role as a ULK1 inhibitor provides a direct means to probe the function of autophagy in various physiological and pathological contexts. However, the significant off-target inhibition of AMPK and other cellular processes necessitates careful experimental design and the use of appropriate controls to avoid misinterpretation of data. Future research should focus on developing more selective ULK1 inhibitors and further characterizing the full spectrum of this compound's cellular targets. A thorough understanding of its dual mechanism of action will ultimately enable researchers to leverage this compound to its full potential in advancing our knowledge of cellular metabolism and survival.

References

Methodological & Application

SBI-0206965: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and selective, cell-permeable inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] It also demonstrates inhibitory activity against the highly related ULK2 and AMP-activated protein kinase (AMPK).[2][3] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on autophagy, apoptosis, and cell viability. The provided signaling pathways and experimental workflows are designed to guide researchers in utilizing this compound for their studies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Notes
ULK1108Highly selective inhibition.[1][2][3]
ULK2711Approximately 7-fold less sensitive than ULK1.[1][2][3]
AMPK-Potent inhibitor, also paradoxically increases Thr172 phosphorylation.[2]
Other Kinases-At 10 µM, this compound showed remarkable selectivity, inhibiting only 10 out of 456 kinases tested, including FAK, FLT3, Src, and Jak3.[3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineAssay TypeIC50 (µM)Incubation Time (h)Reference
A549 (Human Lung Carcinoma)Antiproliferative (MTT)6.7824[2]
Malme-3M (Human Melanoma)ULK1 Inhibition0.108-[1]
OCI-AML3 (Human Acute Myeloid Leukemia)Apoptosis (Annexin V/DAPI)Dose-dependent increase72[4]
A498 (Human Kidney Carcinoma)Apoptosis Induction5-20 (effective range)24[2]
ACHN (Human Kidney Carcinoma)Apoptosis Induction5-20 (effective range)24[2]
H460 (Human Large Cell Lung Cancer)Cell Viability (CCK8)Dose-dependent decrease72[5]
HCC827 (Human Lung Adenocarcinoma)Cell Viability (CCK8)Dose-dependent decrease72[5]

Signaling Pathways and Workflows

SBI_0206965_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Autophagy Initiation Complex cluster_downstream Downstream Effects mTOR mTOR ULK1 ULK1 mTOR->ULK1 AMPK AMPK AMPK->ULK1 ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 Beclin1 Beclin-1 ULK1->Beclin1 Vps34 Vps34 ULK1->Vps34 Autophagy Autophagy Beclin1->Autophagy Vps34->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Inhibition of survival SBI This compound SBI->AMPK Inhibition SBI->ULK1 Inhibition

Caption: this compound inhibits ULK1 and AMPK, blocking autophagy and promoting apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays start Cell Seeding treatment Treat with this compound (e.g., 10-50 µM, 1-72 h) start->treatment viability Cell Viability Assay (MTT, Resazurin) treatment->viability western Western Blot (LC3B, p62, Caspases) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis kinase ULK1 Kinase Assay (in vitro) treatment->kinase data Data Analysis viability->data western->data apoptosis->data kinase->data

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.02 ml of DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C, desiccated. The lyophilized powder is stable for 24 months, and the solution is stable for up to 3 months.[3]

In Vitro ULK1 Kinase Assay

This protocol is adapted from a γ-32P-ATP-based assay.[1]

Materials:

  • HEK293T cells

  • Flag-ULK1 expression vector

  • Transfection reagent

  • IP buffer

  • Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)

  • [γ-32P]ATP

  • Cold ATP

  • GST-Atg101 (or other suitable ULK1 substrate)

  • SDS-PAGE gels and buffers

  • PhosphorImager system

Procedure:

  • Transfect HEK293T cells with a Flag-ULK1 expression vector.

  • After 20 hours, treat the cells with varying concentrations of this compound.

  • Lyse the cells and immunoprecipitate Flag-ULK1.

  • Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.

  • Resuspend the beads in kinase buffer.

  • Initiate the kinase reaction by adding 1 µg of GST-Atg101 substrate and a final ATP concentration of 100 µM, including [γ-32P]ATP.

  • Incubate the reaction at 30°C for the desired time.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Image and quantify the radioactive signal using a PhosphorImager.

Western Blotting for Autophagy and Apoptosis Markers

This protocol provides a general framework for detecting key proteins modulated by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture and treat cells with this compound (e.g., 5-20 µM for 24 hours).[2]

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-20% polyacrylamide gradient gel for most proteins, or a 15-20% gel for better resolution of LC3-I and LC3-II.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (Resazurin-Based)

This assay measures metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., A549)

  • 96-well, opaque-walled plates

  • This compound

  • Resazurin solution (0.15 mg/ml in DPBS, filter-sterilized)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24-72 hours).

  • Add 20 µl of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence of the reduced resorufin using a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells with medium only.

Apoptosis Assay by Annexin V Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound (e.g., 10 µM for 24-48 hours). Include an untreated control.

  • Harvest both adherent and floating cells.

  • Wash the cells once with cold 1X PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/ml.

  • Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V negative, PI negative

    • Early apoptotic cells: Annexin V positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive

References

Application Notes and Protocols: Preparation of SBI-0206965 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of SBI-0206965, a potent and selective inhibitor of the serine/threonine autophagy-initiating kinase ULK1.[1][2] These protocols are intended to ensure the stability, and effective use of this compound in various in vitro and in vivo experimental settings. All quantitative data are summarized for clarity, and a detailed experimental protocol is provided. Additionally, a diagram of the ULK1 signaling pathway targeted by this compound is included to provide biological context for its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueSource
Molecular Formula C₂₁H₂₁BrN₄O₅[3][4][5]
Molecular Weight 489.32 g/mol [3][4][5]
CAS Number 1884220-36-3[1][3][4]
Appearance White to beige powder/crystalline solid[6]
Purity ≥98% (HPLC)[1][4][6]
Solubility (DMSO) ≥ 100 mg/mL (204.37 mM)[5]
Other Solubilities DMF: 30 mg/mL; Ethanol: 1 mg/mL[6]
IC₅₀ (ULK1) 108 nM[1][3]
IC₅₀ (ULK2) 711 nM[1][2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for achieving high concentration stock solutions.[3][5][6]

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound.

    • Calculation:

      • Volume (L) x Desired Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 489.32 g/mol = 0.00489 g = 4.89 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock from 5 mg of powder, reconstitute in 1.02 mL of DMSO.[1]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.[5] For compounds that are difficult to dissolve, brief warming at 37°C for 10 minutes or sonication in an ultrasonic bath can aid in dissolution.[7][8]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][5] The lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[1]

Working Concentrations:

The optimal working concentration of this compound will vary depending on the cell type and experimental design. However, typical working concentrations range from 10 µM to 50 µM for cell-based assays, with incubation times ranging from 1 to 72 hours.[1]

This compound Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of ULK1, a key kinase that initiates the process of autophagy.[1] Autophagy is a cellular recycling process that is essential for cell survival under stress conditions, such as nutrient deprivation. In many cancer cells, autophagy is upregulated and serves as a pro-survival mechanism. This compound also inhibits the highly related kinase ULK2, albeit with a lower potency.[1] Additionally, it has been reported to inhibit AMP-activated protein kinase (AMPK), another regulator of autophagy.[4][9] By inhibiting ULK1, this compound can block the initiation of autophagy and, particularly in combination with mTOR inhibitors, can convert a cytostatic response into a cytotoxic one, leading to apoptosis in cancer cells.[1]

SBI_0206965_Pathway cluster_stress Cellular Stress cluster_activation Activation Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK mTOR Inhibition mTOR Inhibition mTORC1 mTORC1 mTOR Inhibition->mTORC1 | ULK1_Complex ULK1/2 Complex AMPK->ULK1_Complex Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation SBI_0206965 This compound SBI_0206965->ULK1_Complex | Cell_Survival Cell Survival SBI_0206965->Cell_Survival Inhibits Apoptosis Apoptosis SBI_0206965->Apoptosis Promotes mTORC1->ULK1_Complex | Autophagy_Initiation->Cell_Survival

Caption: this compound inhibits the ULK1/2 complex, blocking autophagy and promoting apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a stock solution of this compound.

Stock_Preparation_Workflow start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Accurately weigh This compound powder equilibrate->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate until completely dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols for SBI-0206965 in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using SBI-0206965, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), for the study of autophagy. The protocols outlined below are intended to assist in the effective application of this compound in various experimental settings.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the kinase activity of ULK1, a critical initiator of the autophagy pathway.[1][2] It has an IC50 of 108 nM for ULK1 and is approximately seven-fold more selective for ULK1 over the highly related kinase ULK2 (IC50 of 711 nM).[3][4][5] By targeting ULK1, this compound effectively blocks the initiation of autophagy, making it a valuable tool for investigating the role of autophagy in various physiological and pathological processes, including cancer.[6][7][8] Inhibition of ULK1 by this compound has been shown to suppress autophagy, induce apoptosis, and sensitize cancer cells to chemotherapy.[6][9]

Mechanism of Action

Autophagy is a cellular recycling process that is initiated by a complex containing ULK1. Under conditions of cellular stress, such as nutrient deprivation, ULK1 is activated and phosphorylates downstream targets to initiate the formation of the autophagosome. This compound acts as an ATP-competitive inhibitor of ULK1, preventing the phosphorylation of its substrates and thereby blocking the autophagic cascade at its earliest step.[7] This leads to an accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to the autophagosome-associated form, LC3-II.[6]

cluster_0 Autophagy Induction cluster_1 Inhibition by this compound Stress Nutrient Starvation / mTOR inhibition ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) Stress->ULK1_complex activates Beclin1_complex Beclin-1 Complex (Beclin-1, Vps34) ULK1_complex->Beclin1_complex phosphorylates Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome SBI0206965 This compound ULK1_complex_inhibited ULK1 Complex SBI0206965->ULK1_complex_inhibited

Figure 1: this compound inhibits the ULK1 complex, a key initiator of autophagy.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound reported in various studies.

Table 1: In Vitro Efficacy of this compound
Cell LineConcentration RangeTreatment DurationObserved EffectsReference
A549 (NSCLC)10 µM24 hoursInhibition of autophagy, reduction in LC3-II, increase in p62[6]
H460 (NSCLC)Dose-dependent72 hoursImpaired cell viability[6]
HCC827 (NSCLC)Dose-dependent72 hoursImpaired cell viability[6]
A498 (ccRCC)5-20 µM24 hoursInduction of apoptosis, increased cleaved Caspase 8 and PARP[4]
ACHN (ccRCC)5-20 µM24 hoursInduction of apoptosis[4]
SK-N-AS (Neuroblastoma)10 µM48 hoursIncreased cleaved-PARP and cleaved-caspase 3[7]
SK-N-DZ (Neuroblastoma)10 µM24 hoursIncreased cleaved-PARP and cleaved-caspase 3[7]
SH-SY5Y (Neuroblastoma)10 µM24 hoursIncreased cleaved-PARP and cleaved-caspase 3[7]
HEK293TNot specified20 hoursInhibition of Vps34 and Beclin1 phosphorylation[3]
Table 2: In Vivo Studies with this compound
Animal ModelDosageRoute of AdministrationTreatment DurationKey FindingsReference
Nude mice with A498 xenograftsNot specifiedNot specifiedNot specifiedAnti-tumor effects, increased apoptosis in tumor samples, no observed toxicity[1]
Rats25 mg/kgIntraperitoneal (i.p.)Single doseRapid absorption, short elimination half-life (1-2 hours)[10]
C57BL/6 miceNot specifiedOralSingle doseLow relative oral bioavailability (~0.15)[10]

Experimental Protocols

Protocol 1: In Vitro Autophagy Inhibition Assay

This protocol describes a general workflow for assessing the effect of this compound on autophagy in cultured cells.

cluster_workflow Experimental Workflow A 1. Cell Culture Seed cells and allow to attach overnight B 2. Treatment Treat cells with this compound at desired concentrations and for various durations A->B C 3. Induction of Autophagy (Optional) Induce autophagy (e.g., starvation) in the presence or absence of this compound B->C D 4. Cell Lysis Harvest cells and prepare lysates for subsequent analysis C->D E 5. Analysis - Western Blot (LC3-II, p62) - Immunofluorescence (LC3 puncta) - Cell Viability Assay D->E

Figure 2: General workflow for in vitro autophagy inhibition experiments.

Materials:

  • This compound (reconstituted in DMSO to a 10 mM stock solution)[2]

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-ULK1, anti-cleaved PARP, anti-cleaved Caspase-3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A typical working concentration range is 10-50 µM.[2]

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 1 to 72 hours).[2]

  • Induction of Autophagy (Optional): To study the inhibitory effect of this compound on induced autophagy, cells can be starved by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) for a few hours in the presence of the inhibitor.[4]

  • Cell Lysis for Western Blot:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 2: Cell Viability Assay

Materials:

  • 96-well plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After overnight incubation, treat the cells with various concentrations of this compound in quintuplicate for 72 hours.[6]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Immunofluorescence for LC3 Puncta

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound as described in Protocol 1.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-LC3B antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. A decrease in GFP-LC3 dots is indicative of autophagy inhibition.[6]

Important Considerations

  • Solubility: this compound is soluble in DMSO.[2][3] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium.

  • Off-target effects: While this compound is highly selective for ULK1/2, it has been reported to inhibit other kinases at higher concentrations, including AMPK.[11][12][13] It is crucial to use the lowest effective concentration and include appropriate controls to validate the observed effects are due to ULK1 inhibition.

  • In Vivo Use: this compound has a short half-life and low oral bioavailability in animal models.[10] This should be considered when designing in vivo experiments, and alternative routes of administration, such as intraperitoneal injection, may be more effective.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of autophagy in their specific areas of interest.

References

Application Notes and Protocols: Utilizing SBI-0206965 in Combination with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SBI-0206965 is a potent and cell-permeable small molecule inhibitor primarily targeting the Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] It also demonstrates inhibitory activity against AMP-activated protein kinase (AMPK).[1][5] The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR is a validated therapeutic strategy in oncology; however, resistance often develops, partly through the activation of pro-survival autophagy.

This document provides detailed application notes and protocols for the combined use of this compound with mTOR inhibitors. The co-administration of these agents has been shown to synergistically enhance cancer cell death by concurrently blocking a key driver of cell growth (mTOR) and a critical cell survival mechanism (autophagy), thereby converting a cytostatic response to mTOR inhibition into a cytotoxic one.[2][6] These protocols are intended to guide researchers in investigating this promising anti-cancer strategy.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Source
ULK1108[1][2][7]
ULK2711[1][7]
AMPK~300[8]
Table 2: Effects of this compound on Downstream Targets of AMPK in U2OS Cells
Downstream TargetIC50 (µM)Source
ACC (stimulated by MK-8722)42[4][9]
GBF1 (stimulated by MK-8722)12[4][9]
Raptor (stimulated by MK-8722)9.2[4][9]
Table 3: Example Data on the Synergistic Effect of this compound and mTOR Inhibitors on Apoptosis in A549 Lung Cancer Cells
Treatment% Annexin V Positive Cells (Example)Notes
Vehicle Control (DMSO)LowBaseline apoptosis.
This compound (e.g., 10 µM)ModerateInduces some apoptosis as a single agent.
mTOR Inhibitor (e.g., INK128)ModerateInduces cytostatic effects with some apoptosis.
This compound + mTOR InhibitorHighA significant increase in apoptosis compared to single agents, indicating synergy.[5]

Note: The values in Table 3 are illustrative. Quantitative data on synergy, such as the Combination Index (CI), should be determined experimentally using the protocol outlined in this document.

Signaling Pathways and Experimental Workflows

cluster_0 mTOR Signaling cluster_1 Autophagy Signaling mTORC1 mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Translation Protein Translation S6K->Translation EIF4EBP1->Translation BECN1 Beclin-1 Complex ULK1_complex->BECN1 Autophagosome Autophagosome Formation BECN1->Autophagosome mTOR_inhibitor mTOR Inhibitors (e.g., INK128, Torin1) mTOR_inhibitor->mTORC1 Apoptosis Apoptosis mTOR_inhibitor->Apoptosis mTOR_inhibitor->Apoptosis SBI0206965 This compound SBI0206965->ULK1_complex SBI0206965->Apoptosis SBI0206965->Apoptosis

Caption: Combined inhibition of mTOR and ULK1 signaling pathways.

cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treat with this compound, mTOR inhibitor, or combination cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation western_blot Western Blot Analysis (p-S6, LC3B, Cleaved PARP) incubation->western_blot apoptosis_assay Apoptosis Assay (Annexin V/7-AAD Staining) incubation->apoptosis_assay end End western_blot->end synergy_analysis Synergy Analysis (Chou-Talalay Method) apoptosis_assay->synergy_analysis synergy_analysis->end

Caption: Experimental workflow for combination studies.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is optimized for A549 human lung carcinoma cells, which have been shown to be responsive to the combination of this compound and mTOR inhibitors.[5]

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (reconstituted in DMSO to a 10 mM stock solution)[10]

  • mTOR inhibitor (e.g., INK128, Torin1, reconstituted in DMSO)

  • Trypsin-EDTA (0.25%)

  • Phosphate-buffered saline (PBS)

  • 6-well and 96-well cell culture plates

Procedure:

  • Cell Maintenance: Culture A549 cells in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Resuspend in fresh medium and re-plate at a suitable density.

  • Seeding for Experiments:

    • For Western blotting, seed 5 x 10^5 cells per well in 6-well plates.

    • For apoptosis and synergy assays, seed 5 x 10^3 cells per well in 96-well plates.

  • Treatment: After 24 hours, when cells are well-adhered, replace the medium with fresh medium containing the desired concentrations of this compound, the mTOR inhibitor, or the combination. A DMSO vehicle control should be included. Typical concentrations for this compound range from 5-20 µM.[11]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 2: Western Blot Analysis

This protocol allows for the assessment of target engagement and downstream signaling effects.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-LC3B, anti-cleaved PARP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL substrate and an imaging system.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by the drug combination.

Materials:

  • Annexin V-FITC/7-AAD apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and 7-AAD according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Quantitative Analysis of Drug Synergy

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[1][2]

Procedure:

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio. Cell viability can be assessed using assays such as MTT or CellTiter-Glo.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.

Conclusion

The combination of this compound and mTOR inhibitors represents a rational and promising therapeutic strategy for cancers that are dependent on the mTOR pathway and utilize autophagy as a survival mechanism. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanisms of this combination in various cancer models. Careful execution of these experiments, particularly the quantitative analysis of synergy, will be crucial in advancing our understanding and potential clinical application of this dual-targeting approach.

References

Application Notes and Protocols for In Vivo Administration of SBI-0206965 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosage of SBI-0206965, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK), in various mouse models. The following sections detail recommended dosages, administration routes, vehicle formulations, and step-by-step experimental protocols for efficacy studies.

Summary of In Vivo Administration and Dosage

Quantitative data from published studies on the in vivo use of this compound in mouse models are summarized below for easy comparison.

ParameterDetailsMouse ModelEfficacy/Endpoint
Dosage 25 mg/kgC57BL/6Pharmacokinetic studies
50 mg/kgBALB/c nude miceAnti-tumor efficacy (suppressed tumor growth)
Administration Route Intraperitoneal (i.p.) injectionBALB/c nude mice with A498 xenograftsTumor growth inhibition
Oral gavageC57BL/6 micePharmacokinetic analysis
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineC57BL/6 mice (Oral)Pharmacokinetics
10% DMSO, 90% Corn OilBALB/c nude mice with A498 xenografts (i.p.)Tumor suppression
Treatment Schedule Once every three days for 37 daysBALB/c nude mice with A498 xenograftsChronic efficacy study
Single doseC57BL/6 micePharmacokinetic profiling
Pharmacokinetics Short half-life (~1-2 hours), low oral bioavailability (~0.15 in rats)C57BL/6 mice, RatsDrug exposure and clearance

Signaling Pathways Targeted by this compound

This compound primarily inhibits the ULK1/2 and AMPK signaling pathways, which are crucial regulators of autophagy and cellular energy homeostasis.

ULK1_Pathway Nutrient_Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 inhibits ULK1_Complex ULK1/2-ATG13-FIP200 Complex mTORC1->ULK1_Complex inhibits Beclin1_Complex Beclin-1-Vps34 Complex ULK1_Complex->Beclin1_Complex activates Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome promotes SBI_0206965 This compound SBI_0206965->ULK1_Complex inhibits

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

AMPK_Pathway Low_Energy Low Energy Status (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK activates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits SBI_0206965 This compound SBI_0206965->AMPK inhibits

Caption: this compound inhibits AMPK, a central regulator of cellular energy.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is suitable for studies investigating the anti-tumor efficacy of this compound in xenograft models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution; gentle vortexing may be applied.[1]

  • Prepare the final dosing solution.

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add sterile corn oil to achieve the final desired concentration of this compound and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 5 mg/mL dosing solution, add 100 µL of a 50 mg/mL stock solution to 900 µL of corn oil.

    • Vortex the solution thoroughly to ensure a uniform suspension.

  • Administration.

    • Use a sterile syringe with an appropriate gauge needle (e.g., 27G) for i.p. injection.

    • Administer the prepared solution to the mice according to the planned dosage and schedule (e.g., 50 mg/kg, once every three days).[2]

Protocol 2: Preparation of this compound for Oral Gavage

This protocol is designed for pharmacokinetic studies or other studies requiring oral administration.

Materials:

  • This compound powder

  • DMSO, sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile tubes

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution.

    • In a sterile tube, combine the vehicle components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Mix thoroughly until a clear, homogenous solution is formed.

  • Prepare the dosing solution.

    • Weigh the required amount of this compound powder and dissolve it directly in the prepared vehicle to the desired final concentration (e.g., for a 25 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the concentration would be 6.25 mg/mL).

    • Ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Administration.

    • Use a sterile syringe fitted with a proper-sized oral gavage needle.

    • Carefully administer the solution orally to the mice.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow Cell_Culture 1. Cancer Cell Culture (e.g., A498) Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers (e.g., Apoptosis) Monitoring->Endpoint

Caption: General workflow for an in vivo anti-cancer drug efficacy study.

Protocol 3: A498 Renal Cancer Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using the A498 human renal carcinoma cell line.

Materials:

  • A498 human renal carcinoma cells

  • Complete culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Sterile syringes and needles

Procedure:

  • Cell Preparation.

    • Culture A498 cells in their recommended complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion).

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring.

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • Monitor the body weight of the mice as an indicator of general health.

  • Initiation of Treatment.

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Begin the administration of this compound or vehicle control as per the chosen protocol.

  • Endpoint Analysis.

    • Continue treatment and monitoring for the duration of the study.

    • At the study endpoint (e.g., when tumors in the control group reach a specific size, or after a set number of days), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for apoptosis markers like cleaved caspase-3 and PARP), or Western blotting.[3]

Protocol 4: Orthotopic Glioblastoma Model

This protocol provides a general outline for establishing an orthotopic glioblastoma model, which more accurately recapitulates the tumor microenvironment.

Materials:

  • Glioblastoma cell line (e.g., U87-MG) or patient-derived glioblastoma stem-like cells

  • Complete culture medium

  • PBS, sterile

  • Trypsin-EDTA

  • Immunocompromised mice (e.g., athymic nude mice)

  • Stereotactic apparatus for intracranial injection

  • Anesthesia

  • Hamilton syringe

  • Burr drill

Procedure:

  • Cell Preparation.

    • Prepare a single-cell suspension of the glioblastoma cells in sterile PBS at a concentration of approximately 1 x 10^5 cells in 2-5 µL.

  • Intracranial Injection.

    • Anesthetize the mouse and mount it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a burr drill, create a small hole at the desired coordinates in the skull (e.g., into the striatum).

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Tumor Growth Monitoring.

    • Monitor the mice for any neurological symptoms.

    • Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Treatment and Endpoint Analysis.

    • Once tumors are established (as confirmed by imaging or at a set time point post-injection), randomize the mice and begin treatment with this compound.

    • At the study endpoint, euthanize the mice, and perfuse with saline and then formalin.

    • Harvest the brains for histological analysis to determine tumor size and characteristics.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Measuring the Effects of SBI-0206965 on Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a critical role in the initiation of autophagy.[1][2] Inhibition of ULK1 by this compound has been shown to suppress autophagy and induce apoptosis in various cancer cell lines, making it a compound of significant interest for cancer therapy.[3][4] These application notes provide detailed protocols for measuring the pro-apoptotic effects of this compound in a laboratory setting.

Mechanism of Action: this compound primarily functions by inhibiting the kinase activity of ULK1, thereby blocking the autophagic process.[5] This inhibition can lead to the accumulation of damaged organelles and proteins, ultimately triggering the intrinsic apoptotic pathway. Furthermore, studies have indicated that this compound can also promote apoptosis through autophagy-independent mechanisms, such as the destabilization of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][6]

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: In Vitro IC50 Values of this compound

KinaseIC50 (nM)
ULK1108[1][5]
ULK2711[1][5]

Table 2: Effect of this compound on Cell Viability and Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatmentResult
A549, H460, HCC827This compound (dose-dependent)Decreased cell viability[4]
A549, H460This compoundIncreased apoptosis rates[4]

Table 3: Effect of this compound on Apoptosis Markers in Neuroblastoma Cell Lines

Cell LineTreatment (10 µM this compound)Observed Effect
SK-N-AS (48 hours)This compoundIncreased cleaved-PARP and cleaved-caspase 3[7]
SH-SY5Y (24 hours)This compoundIncreased cleaved-PARP and cleaved-caspase 3[7]
SK-N-DZ (24 hours)This compoundIncreased cleaved-PARP and cleaved-caspase 3[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action cluster_0 Autophagy Pathway cluster_1 Apoptosis Pathway ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy Initiates Bcl2_Bclxl Bcl-2 / Bcl-xL Caspases Caspases Bcl2_Bclxl->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces SBI This compound SBI->ULK1 Inhibits SBI->Bcl2_Bclxl Destabilizes Experimental Workflow: Measuring Apoptosis cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cell Culture and Treatment with this compound harvest Harvest Cells start->harvest viability_assay Cell Viability Assay (CCK-8) start->viability_assay annexin_v Annexin V/PI Staining harvest->annexin_v western_blot Western Blotting harvest->western_blot caspase_assay Caspase Activity Assay harvest->caspase_assay flow_cytometry Flow Cytometry annexin_v->flow_cytometry imaging Chemiluminescence Imaging western_blot->imaging luminescence Luminometry caspase_assay->luminescence absorbance Plate Reader (450 nm) viability_assay->absorbance

References

Application Notes and Protocols: Cell Lines Sensitive to SBI-0206965 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and selective small-molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1] By targeting ULK1, this compound effectively blocks the autophagic process, which is a key survival mechanism for cancer cells under metabolic stress. This inhibition of autophagy sensitizes cancer cells to apoptosis, making this compound a promising therapeutic agent in oncology research. These application notes provide a summary of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for assessing its efficacy.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of ULK1, and to a lesser extent ULK2, with IC50 values of 108 nM and 711 nM, respectively, in cell-free assays.[1] ULK1 is a critical initiator of the autophagy cascade. In response to cellular stress, such as nutrient deprivation, ULK1 is activated and phosphorylates several downstream targets, leading to the formation of the autophagosome. By inhibiting ULK1, this compound prevents the initiation of autophagy, leading to an accumulation of autophagy substrates like p62 and a decrease in the conversion of LC3-I to LC3-II. The disruption of this pro-survival pathway ultimately triggers apoptotic cell death, characterized by the cleavage of caspase-3 and PARP.[2] Some studies also suggest that this compound may have off-target effects, including the inhibition of AMP-activated protein kinase (AMPK).[3]

Data Presentation: Cell Line Sensitivity to this compound

The following table summarizes the cancer cell lines that have demonstrated sensitivity to this compound treatment.

Cell LineCancer TypeIC50 (Cell Viability)Observations and Remarks
Neuroblastoma
SK-N-ASNeuroblastomaNot explicitly reported.Significant reduction in cell growth and induction of apoptosis observed at 10 µM.[2]
SH-SY5YNeuroblastomaNot explicitly reported.Significant reduction in cell growth and induction of apoptosis observed at 10 µM.[2]
SK-N-DZNeuroblastomaNot explicitly reported.Significant reduction in cell growth and induction of apoptosis observed at 10 µM.[2]
Non-Small Cell Lung Cancer (NSCLC)
A549Adenocarcinoma6.78 µM (24h, MTT assay)[1]This compound impairs cell viability in a dose-dependent manner.[4]
H460Large Cell CarcinomaNot explicitly reported.This compound impairs cell viability in a dose-dependent manner.[4]
HCC827AdenocarcinomaNot explicitly reported.This compound impairs cell viability in a dose-dependent manner.[4]
Clear Cell Renal Cell Carcinoma (ccRCC)
A498Renal Cell CarcinomaNot explicitly reported.Induction of apoptosis observed at concentrations of 5-20 µM under starvation conditions.[1]
ACHNRenal Cell CarcinomaNot explicitly reported.Induction of apoptosis observed at concentrations of 5-20 µM under starvation conditions.[1]

Mandatory Visualization

SBI0206965_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Processes SBI This compound ULK1 ULK1 Kinase SBI->ULK1 Inhibits Apoptosis Apoptosis SBI->Apoptosis Promotes Autophagy Autophagy ULK1->Autophagy Initiates CellSurvival Cancer Cell Survival Autophagy->CellSurvival Promotes Apoptosis->CellSurvival Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis start Seed Sensitive Cell Lines treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (CCK-8 / MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis autophagy Autophagy Marker Analysis (Western Blot: LC3, p62) incubation->autophagy analysis Determine IC50 Analyze Apoptosis & Autophagy viability->analysis apoptosis->analysis autophagy->analysis

Caption: Experimental workflow for assessing this compound sensitivity.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on sensitive cell lines.

Materials:

  • Sensitive cancer cell lines (e.g., A549, SK-N-AS)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells changes to orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Analysis (Western Blot for LC3 and p62)

This protocol is for assessing the inhibition of autophagy by this compound by measuring the levels of key autophagy markers.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate the inhibition of autophagy.

References

SBI-0206965: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and cell-permeable small molecule inhibitor primarily targeting the UNC-51-like kinase 1 (ULK1), a serine/threonine kinase crucial for the initiation of autophagy.[1][2] Originally identified for its high selectivity for ULK1, further studies have revealed its potent inhibitory activity against AMP-activated protein kinase (AMPK), another key regulator of cellular energy homeostasis and autophagy.[3][4] This dual activity, along with its effects on other kinases, makes this compound a valuable tool for dissecting the signaling pathways governing autophagy and related cellular processes. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and other research assays to investigate its effects on ULK1 and AMPK signaling.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ULK1.[5] Its inhibitory action prevents the phosphorylation of downstream ULK1 substrates, thereby blocking the induction of autophagy.[3] In addition to its effects on ULK1, this compound has been shown to inhibit AMPK, which can also modulate autophagy and other metabolic pathways. It is important to note that this compound can inhibit several other kinases, particularly those with a large gatekeeper residue like methionine in the ATP-binding pocket.[3][6]

Quantitative Data

The inhibitory activity of this compound against various kinases has been characterized in multiple studies. The following tables summarize the reported IC50 values and the results from broader kinase screening panels.

Table 1: IC50 Values of this compound for Primary Kinase Targets

KinaseIC50 (nM)Assay ConditionsReference
ULK1108In vitro kinase assay[2]
ULK2711In vitro kinase assay[2]

Table 2: Inhibition Profile of this compound in Kinase Panels

Results from a screen against 140 human protein kinases in vitro showed that this compound inhibits several kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than AMPK or ULK1.[3][6]

In a separate screen of 456 kinases, at a concentration of 10 µM, this compound inhibited only 10 kinases, including ULK1 and ULK2. Other kinases inhibited included FAK, FLT3, Src, and Jak3, with FLT3 and FAK having IC50 values similar to that of ULK1.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

ULK1_Signaling_Pathway cluster_input Upstream Signals cluster_core ULK1 Complex Activation cluster_downstream Downstream Events Nutrient Starvation Nutrient Starvation ULK1 ULK1 Nutrient Starvation->ULK1 mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1 ATG13 ATG13 ULK1->ATG13 P Beclin-1 Complex Beclin-1 Complex ULK1->Beclin-1 Complex P FIP200 FIP200 ATG101 ATG101 Autophagosome Formation Autophagosome Formation Beclin-1 Complex->Autophagosome Formation This compound This compound This compound->ULK1

ULK1 Signaling Pathway and Inhibition by this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis Plate Cells Plate Cells Dispense this compound Dispense this compound Plate Cells->Dispense this compound Compound Library Compound Library Compound Library->Dispense this compound Prepare Reagents Prepare Reagents Add Detection Reagents Add Detection Reagents Prepare Reagents->Add Detection Reagents Incubate Incubate Dispense this compound->Incubate Incubate->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Calculate Z-factor Calculate Z-factor Read Plate->Calculate Z-factor Dose-Response Curves Dose-Response Curves Calculate Z-factor->Dose-Response Curves Hit Identification Hit Identification Dose-Response Curves->Hit Identification

High-Throughput Screening Workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro ULK1 Kinase Assay (Radiometric)

This protocol is adapted from methods used to characterize ULK1 inhibitors.[3] It measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate by ULK1.

Materials:

  • Recombinant human ULK1 enzyme

  • GST-Atg101 or other suitable substrate[3]

  • Kinase Buffer: 25 mM MOPS (pH 7.5), 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂[3]

  • [γ-³²P]ATP

  • 100 µM unlabeled ATP

  • This compound stock solution (in DMSO)

  • SDS-PAGE gels and buffers

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing recombinant ULK1 enzyme and the GST-Atg101 substrate in kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM.[3]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[3]

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Image the screen using a phosphorimager to detect the incorporation of ³²P into the substrate.[3]

  • Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.

Protocol 2: Cell-Based Autophagy Assay (LC3 Immunoblotting)

This protocol assesses the effect of this compound on autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., A549, HEK293)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Autophagy inducer (e.g., rapamycin, starvation medium)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with this compound or DMSO for the desired time and concentration (e.g., 10-50 µM for 1-24 hours).[2] In some wells, co-treat with an autophagy inducer.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. A decrease in this ratio in the presence of an autophagy inducer indicates inhibition of autophagy by this compound.

Protocol 3: HTRF Assay for ACC Phosphorylation (AMPK Activity)

This protocol provides a high-throughput method to assess the inhibitory effect of this compound on AMPK activity by measuring the phosphorylation of its substrate, Acetyl-CoA Carboxylase (ACC).[5]

Materials:

  • Cell line of interest cultured in 96-well plates

  • This compound stock solution (in DMSO)

  • AMPK activator (e.g., A-769662, 991)

  • HTRF Phospho-ACC (Ser79) detection kit (containing lysis buffer, and donor and acceptor-labeled antibodies)

  • HTRF-compatible plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.[5]

  • Pre-incubate the cells with a serial dilution of this compound or DMSO for 30 minutes.[5]

  • Stimulate the cells with an AMPK activator for 1 hour.[5]

  • Lyse the cells by adding the HTRF lysis buffer provided in the kit.

  • Transfer the lysates to a low-volume 384-well detection plate.

  • Add the HTRF detection reagents (anti-ACC-acceptor and anti-phospho-ACC-donor antibodies) to the lysates.

  • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the HTRF ratio and plot the results against the concentration of this compound to determine the IC50 for AMPK inhibition in a cellular context.

References

Troubleshooting & Optimization

SBI-0206965 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ULK1/AMPK inhibitor, SBI-0206965. This guide addresses common solubility issues and provides detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7][8] It is highly soluble in DMSO, with reported concentrations reaching up to 100 mg/mL.[3][7] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2][7]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution at 37°C for 10 minutes.[1][4]

  • Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[1][4] This can help break up any aggregates and facilitate dissolution.

  • Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO.[2][7]

Q3: Can I dissolve this compound in solvents other than DMSO?

A3: Yes, while DMSO is the primary recommended solvent, this compound also shows solubility in other solvents, though to a lesser extent. These include:

  • Ethanol: Soluble at approximately 14 mg/mL.[2]

  • Dimethylformamide (DMF): Soluble at 30 mg/mL.[5] It is sparingly soluble in aqueous solutions. For instance, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5] It is considered insoluble in water.[2]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where its solubility is much lower. To mitigate this:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cell toxicity.[9]

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer. Instead of a single large dilution, gradually decrease the solvent concentration.

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Use of Pluronic F-68: For in vivo formulations, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used, achieving a solubility of ≥ 2.5 mg/mL.[3] This suggests that surfactants and co-solvents can help maintain solubility in aqueous environments.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1][4] Some sources recommend storage at -80°C for up to 6 months.[3][7] It is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[6][8]

Solubility Data

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventConcentrationReference
DMSO> 24.5 mg/mL[1][4]
DMSO≥ 100 mg/mL (204.37 mM)[3][7]
DMSO98 mg/mL (200.27 mM)[2]
DMSO30 mg/mL[5][8]
DMSO20 mg/mL
DMSO≤ 60 mM[6]
Ethanol14 mg/mL[2]
Ethanol (Absolute)≤ 2.0 mM[6]
DMF30 mg/mL[5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
WaterInsoluble[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh 5 mg of this compound powder.

  • Add Solvent: Add 1.02 mL of fresh, anhydrous DMSO to the powder.[8]

  • Facilitate Dissolution: If the compound does not dissolve immediately, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[1][4]

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visual Guides

This compound Handling and Solubilization Workflow

G cluster_prep Preparation of Stock Solution cluster_dissolution Dissolution Troubleshooting cluster_storage Storage and Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso check_sol Check for Complete Dissolution add_dmso->check_sol warm Warm at 37°C check_sol->warm If not dissolved dissolved Clear Stock Solution check_sol->dissolved If dissolved sonicate Sonicate warm->sonicate If still not dissolved sonicate->check_sol aliquot Aliquot into Working Volumes dissolved->aliquot store Store at -20°C / -80°C aliquot->store use Dilute for Experiment store->use

Caption: Workflow for preparing and storing this compound stock solutions.

This compound Signaling Pathway Inhibition

G mTOR mTOR ULK1 ULK1 mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy AMPK AMPK AMPK->ULK1 Activates SBI This compound SBI->ULK1 Inhibits SBI->AMPK Inhibits

Caption: this compound inhibits autophagy by targeting ULK1 and AMPK.

References

SBI-0206965 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for the ULK1 inhibitor, SBI-0206965.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound should be stored under the conditions specified on the product data sheet.[1] Lyophilized powder is generally stable for extended periods when stored at -20°C, desiccated.[2] Some suppliers indicate stability for up to 3 years at -20°C in powder form.[3][4][5]

Q2: What is the recommended solvent for reconstituting this compound?

A: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[2][3][4][5][6][7] It is soluble in DMSO at concentrations of 30 mg/mL[2][6] and ≥ 100 mg/mL.[3][4] For best results, use freshly opened, moisture-free DMSO, as hygroscopic DMSO can negatively impact solubility.[3][5]

Q3: How should I prepare a stock solution of this compound?

A: To prepare a 10 mM stock solution, for example, you can reconstitute 5 mg of the lyophilized powder in 1.02 ml of DMSO.[2] It is recommended to warm the solution gently at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1][7]

Q4: What are the recommended storage conditions for this compound in solution?

A: Once in solution, this compound should be stored at -20°C or -80°C.[2][3][4] To prevent loss of potency, it is advised to use the solution within 3 months when stored at -20°C.[2] For longer-term storage, -80°C is recommended, with stability for up to 6 months.[3][4] It is crucial to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2]

Q5: What is the stability of this compound in aqueous solutions?

A: this compound has limited solubility in aqueous solutions. For instance, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[6] For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve a clear solution.[4] The stability in such aqueous-based formulations over time is not extensively reported and should be determined empirically.

Data Summary Tables

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureDuration of StabilitySource
Lyophilized Powder-20°C24 months[2]
Lyophilized Powder-20°C3 years[3][4][5]
Lyophilized Powder4°C2 years[3][4]
In Solution (DMSO)-20°CUp to 3 months[2]
In Solution (DMSO)-20°C1 month[3][4]
In Solution (DMSO)-80°C6 months[3][4]

Table 2: Solubility of this compound

SolventConcentrationSource
DMSO30 mg/mL[2][6]
DMSO≥ 100 mg/mL (204.37 mM)[3][4]
DMSO> 24.5 mg/mL[1][7]
DMF30 mg/mL[6]
Ethanol1 mg/mL[6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[6]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (5.11 mM)[4]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.11 mM)[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the compound - Inappropriate solvent- Low-quality or wet solvent- Insufficient mixing- Ensure you are using high-purity, anhydrous DMSO.- Warm the solution at 37°C for 10-15 minutes.- Use an ultrasonic bath to aid dissolution.
Precipitate forms in the stock solution upon storage - Supersaturated solution- Freeze-thaw cycles- Prepare a fresh stock solution at a slightly lower concentration.- Ensure the solution is fully dissolved before freezing.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Loss of compound activity over time - Improper storage- Frequent freeze-thaw cycles- Degradation in solution- Store aliquots at -80°C for long-term storage.- Prepare fresh working solutions from a new aliquot for each experiment.- Avoid storing diluted working solutions for extended periods.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of the compound- Verify the concentration of your stock solution using a spectrophotometer or other analytical method.- Use a fresh aliquot of the stock solution for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 489.32 g/mol .[3][4] For 1 mg of this compound, you will need approximately 204.4 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][3][4]

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation and Storage cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: this compound (Lyophilized Powder) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot short_term Short-term Storage (-20°C, <3 months) aliquot->short_term Short-term long_term Long-term Storage (-80°C, <6 months) aliquot->long_term Long-term thaw Thaw a Single Aliquot short_term->thaw long_term->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Use in Experiment prepare_working->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

ULK1_Signaling_Pathway Simplified ULK1 Signaling Pathway and Inhibition by this compound mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation promotes SBI0206965 This compound SBI0206965->ULK1_complex inhibits Nutrient_Starvation Nutrient Starvation AMPK AMPK Nutrient_Starvation->AMPK activates AMPK->ULK1_complex activates

References

Interpreting unexpected results with SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SBI-0206965, a potent inhibitor of ULK1 and AMPK.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable small molecule that functions as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK).[1][2] It was initially identified as a highly selective inhibitor of ULK1, a key initiator of autophagy.[3][4][5] Subsequent studies revealed its potent inhibitory activity against AMPK, a central regulator of cellular energy homeostasis.[1][2][6]

Q2: What are the recommended working concentrations and treatment times for this compound?

The optimal working concentration and treatment duration can vary depending on the cell type and the specific experimental goals. However, a general starting point is a concentration range of 10-50 μM for a treatment period of 1 to 72 hours.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder.[5] To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 10 mM stock solution, you can dissolve 5 mg of the powder in 1.02 ml of DMSO.[5] It is recommended to store the lyophilized powder and the stock solution at -20°C. Once in solution, it is best to use it within 3 months to maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Troubleshooting Guide

Unexpected Phenotypes & Results

Q4: I treated my cells with this compound to inhibit autophagy, but I'm observing unexpected cellular effects. What could be the cause?

While this compound is a potent ULK1 inhibitor, it also has known off-target effects that can lead to unexpected phenotypes. These include:

  • AMPK Inhibition: this compound is also a potent inhibitor of AMPK, which can impact numerous cellular processes beyond autophagy, including metabolism and cell growth.[1][2][6]

  • Inhibition of Other Kinases: Kinase profiling studies have shown that this compound can inhibit other kinases, such as NUAK1, MARK3/4, FAK, FLT3, Src, and Jak3, although often with lower potency than for ULK1 and AMPK.[5][7][8]

  • Inhibition of Glucose and Nucleoside Uptake: this compound has been shown to inhibit insulin-mediated glucose uptake and the uptake of AICA-riboside, an AMPK activator.[7][8][9] This effect appears to be independent of its action on AMPK and ULK1.[7][9]

  • Potential Impact on AKT Signaling: Some studies suggest that this compound may reduce AKT activity through a mechanism that is independent of ULK1 inhibition.[10]

Q5: I'm seeing an increase in AMPK phosphorylation at Threonine 172 after treating with this compound, even though it's supposed to be an AMPK inhibitor. Is this expected?

Yes, this is a known paradoxical effect of this compound.[1][11][12] While the compound inhibits the downstream kinase activity of AMPK, it can lead to an increase in the phosphorylation of AMPK at Thr172, a modification typically associated with AMPK activation.[11][12] Therefore, using phospho-AMPK (Thr172) as a sole readout for AMPK activity in the presence of this compound can be misleading. It is crucial to assess the phosphorylation of downstream AMPK substrates, such as ACC, to determine the true inhibitory effect of the compound.[13]

Experimental Controls & Best Practices

Q6: How can I confirm that the observed effects in my experiment are specifically due to the inhibition of ULK1 or AMPK by this compound?

  • Use a Structurally Unrelated Inhibitor: Employ another well-characterized inhibitor of ULK1 or AMPK with a different chemical structure to see if it phenocopies the effects of this compound.

  • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ULK1 or AMPK and compare the resulting phenotype to that observed with this compound treatment.

  • Resistant Mutants: Studies have shown that mutating the "gatekeeper" residue in the ATP-binding pocket of ULK1 and AMPK can confer resistance to this compound.[7][8][14][15] Expressing these resistant mutants in your cells can serve as a powerful negative control.

  • Monitor Downstream Targets: To confirm target engagement, monitor the phosphorylation status of known downstream substrates of ULK1 (e.g., Atg13, Beclin-1) and AMPK (e.g., ACC, Raptor).

Data and Protocols

Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets.

TargetIC₅₀ (nM)Notes
ULK1108Primary target for autophagy inhibition.[1][3]
ULK2711A related kinase also involved in autophagy.[1][3]
AMPKPotent inhibitorIC₅₀ values can vary depending on the assay conditions. Paradoxically increases Thr172 phosphorylation.[1][11]
NUAK1Potent inhibitorAn AMPK-related kinase.[7][8]
MARK3/4Potent inhibitorAMPK-related kinases.[7][8]
FAKSimilar to ULK1Focal Adhesion Kinase.[5]
FLT3Similar to ULK1Fms-like tyrosine kinase 3.[5]
Experimental Protocols

Western Blot Analysis of Autophagy and Apoptosis Markers

This protocol is adapted from a study investigating the effects of this compound on renal cell carcinoma.[1]

  • Cell Culture and Treatment: Culture A498 and ACHN cells in standard medium. For starvation experiments, switch to Earle's Balanced Salt Solution (EBSS) and treat with this compound at desired concentrations (e.g., 5, 10, 20 μM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-AMPKβ1 (Ser108), cleaved PARP, cleaved Caspase 8, LC3B, and p62.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

In Vitro ULK1 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ULK1 kinase activity.[3]

  • Immunoprecipitation of ULK1:

    • Transfect HEK293T cells with a Flag-tagged ULK1 expression vector.

    • After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated to beads.

    • Wash the immunoprecipitate three times with IP buffer.

  • Kinase Reaction:

    • Wash the beads with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂).

    • Resuspend the beads in kinase buffer containing your desired concentrations of this compound.

    • Add 1 µg of a suitable substrate (e.g., recombinant GST-Atg101).

    • Initiate the reaction by adding ATP (a final concentration of 100 µM, including a small amount of γ-³²P-ATP).

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen to visualize the radiolabeled, phosphorylated substrate.

Visualizing Signaling Pathways

SBI0206965_Pathway cluster_input Cellular Stress cluster_sbi This compound Effects cluster_pathways Signaling Pathways Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK Activates mTOR Inhibition mTOR Inhibition ULK1 ULK1 mTOR Inhibition->ULK1 Activates SBI This compound SBI->ULK1 Inhibits SBI->AMPK Inhibits Activity (Paradoxical pThr172↑) Apoptosis Apoptosis SBI->Apoptosis Promotes (in some contexts) OtherKinases Other Kinases (e.g., NUAK1, MARK3/4) SBI->OtherKinases Inhibits GlucoseUptake Glucose Uptake SBI->GlucoseUptake Inhibits Autophagy Autophagy ULK1->Autophagy Initiates AMPK->ULK1 Activates Autophagy->Apoptosis Suppresses (Pro-survival) Experimental_Workflow start Start: Cell Culture treatment Treatment: - Control (DMSO) - this compound (Dose-response) start->treatment harvest Harvest Cells & Lyse treatment->harvest western Western Blot Analysis (p-AMPK, p-ACC, LC3B, etc.) harvest->western phenotype Phenotypic Assays (e.g., Viability, Apoptosis, Glucose Uptake) harvest->phenotype interpretation Data Interpretation (Consider off-target effects) western->interpretation phenotype->interpretation conclusion Conclusion interpretation->conclusion Troubleshooting_Logic start Unexpected Result Observed with this compound q1 Is p-AMPK (Thr172) increased? start->q1 a1_yes Expected paradoxical effect. Assess downstream targets (p-ACC). q1->a1_yes Yes a1_no Consider other possibilities. q1->a1_no No q2 Is the phenotype inconsistent with ULK1/AMPK inhibition? a1_no->q2 a2_yes Investigate off-target effects: - Other kinases - Glucose/nucleoside uptake - AKT signaling q2->a2_yes Yes a2_no Result likely due to ULK1/AMPK inhibition. q2->a2_no No controls Implement specific controls: - Genetic knockdown/knockout - Resistant mutants - Structurally different inhibitor a2_yes->controls

References

How to minimize SBI-0206965 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBI-0206965. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize cytotoxicity in normal cells during their experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[1][2][3] It also inhibits the closely related kinase ULK2 and AMP-activated protein kinase (AMPK).[2][4] By inhibiting these targets, this compound blocks the autophagic process, which can lead to apoptosis in cancer cells that rely on autophagy for survival, particularly under conditions of nutrient stress.[5][6]

Q2: Why am I observing high cytotoxicity in my normal (non-cancerous) cell lines?

While this compound's inhibition of autophagy is its intended effect, the compound has significant off-target activities that are the primary drivers of cytotoxicity in normal cells.[4][7][8][9] The most critical off-target effects are the potent inhibition of glucose and nucleoside transport.[4][10] This impairment of essential nutrient uptake can lead to cell death, independent of autophagy inhibition.

Q3: At what concentrations does this compound typically show these off-target effects?

Studies have shown that this compound potently inhibits insulin-stimulated and AMPK-independent glucose transport at concentrations as low as 10 µM.[7][8] Significant inhibition of nucleoside transport has also been observed at concentrations of 5-10 µM and higher.[4] In many cancer cell lines, the effective concentration for autophagy inhibition and induction of apoptosis is in the 5-20 µM range, creating a narrow therapeutic window.[2]

Troubleshooting Guide: Minimizing Cytotoxicity

This section provides a step-by-step guide to help you troubleshoot and minimize the cytotoxic effects of this compound on your normal cell lines.

Step 1: Dose Optimization and Establishing a Therapeutic Window

The first step in mitigating cytotoxicity is to perform a careful dose-response experiment to identify a concentration of this compound that inhibits autophagy in your cancer cell line of interest while having a minimal impact on the viability of your normal control cells.

Experimental Protocol: Dose-Response Cytotoxicity Assay

  • Cell Plating: Seed your cancer cells and normal cells in parallel in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours), consistent with your experimental goals.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the dose-response curves for both the cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help you identify a potential therapeutic window.

Table 1: Representative IC50 Values of this compound in Various Cell Lines

Cell Line TypeExample Cell LineIC50 (µM)Reference
Non-Small Cell Lung CancerA549, H460, HCC827Dose-dependent decrease in viability[11]
Renal CarcinomaA498, ACHNApoptosis induced at 5-20 µM[2]
Acute Myeloid LeukemiaVariousEffective as a single agent[12]

Note: These values are illustrative. It is crucial to determine the IC50 in your specific cell lines.

Step 2: Metabolic Rescue Strategies

Given that the primary cause of off-target cytotoxicity is the inhibition of glucose and nucleoside transport, a potential strategy to protect normal cells is to supplement the growth medium with these essential nutrients.

Experimental Workflow: Metabolic Rescue

G cluster_0 Experimental Setup cluster_1 Endpoint Analysis Normal_Cells Plate Normal Cells SBI_Treatment Treat with this compound (Effective Concentration) Normal_Cells->SBI_Treatment Supplementation Supplement Media: - High Glucose - Nucleosides (e.g., Uridine) SBI_Treatment->Supplementation Control Control Media SBI_Treatment->Control Viability_Assay Assess Cell Viability (e.g., MTT, Live/Dead Stain) Supplementation->Viability_Assay Control->Viability_Assay Compare_Results Compare Viability: Supplemented vs. Control Viability_Assay->Compare_Results

Caption: Workflow for testing metabolic rescue strategies.

Experimental Protocol: Glucose and Nucleoside Supplementation

  • Determine this compound Concentration: From your dose-response experiment, choose a concentration that is effective on your cancer cells but shows significant toxicity in your normal cells.

  • Prepare Media: Prepare your standard cell culture medium and a "rescue" medium supplemented with a higher concentration of glucose (e.g., 25 mM) and/or a nucleoside mixture (e.g., 100 µM uridine).

  • Treatment and Supplementation: Treat your normal cells with the selected concentration of this compound in both the standard and the rescue media.

  • Incubation and Assessment: Incubate for your desired time period and assess cell viability. A successful rescue should show a significant increase in the viability of cells in the supplemented medium compared to the standard medium.

Step 3: Consider More Specific Alternatives

If cytotoxicity remains a significant issue after dose optimization and metabolic rescue attempts, it may be necessary to consider alternative, more specific inhibitors of ULK1. Newer compounds have been developed with improved selectivity profiles compared to this compound.

Table 2: Comparison of ULK1 Inhibitors

InhibitorULK1 IC50 (nM)Key Selectivity NotesReference
This compound 108Inhibits ULK2, AMPK, and has significant off-target effects on glucose and nucleoside transport.[1][4]
ULK-100 2.6Potent inhibitor of ULK1 and ULK2.[13]
ULK-101 30Shows a cleaner kinome-wide profile with fewer off-target kinases inhibited compared to this compound.[13][14]

Signaling Pathway Considerations

The cytotoxicity of this compound in normal cells is primarily due to its off-target effects. The following diagram illustrates the intended on-target pathway and the problematic off-target pathways.

G cluster_0 On-Target Pathway (Autophagy Inhibition) cluster_1 Off-Target Pathways (Cytotoxicity in Normal Cells) SBI_On This compound ULK1 ULK1/ULK2 SBI_On->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates Apoptosis Apoptosis (in cancer cells) Autophagy->Apoptosis Suppresses SBI_Off This compound Glucose_Trans Glucose Transporters SBI_Off->Glucose_Trans Inhibits Nucleoside_Trans Nucleoside Transporters SBI_Off->Nucleoside_Trans Inhibits Cell_Viability Normal Cell Viability Glucose_Trans->Cell_Viability Maintains Nucleoside_Trans->Cell_Viability Maintains

Caption: On-target vs. off-target pathways of this compound.

By understanding these distinct mechanisms, researchers can better design experiments to mitigate the unwanted cytotoxic effects of this compound in normal cells while still leveraging its potent autophagy-inhibiting properties in cancer models.

References

SBI-0206965 impact on glucose uptake and metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBI-0206965. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for studies related to glucose uptake and metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound was initially identified as a potent and selective inhibitor of the autophagy-initiating kinase ULK1, with an IC50 of 108 nM.[1][2][3][4][5] It also inhibits the related kinase ULK2, though to a lesser extent (IC50 = 711 nM).[2][4][5] However, subsequent research has revealed that this compound is also a potent inhibitor of AMP-activated protein kinase (AMPK).[4][6][7][8][9][10] This dual inhibitory action is a critical consideration for experimental design and data interpretation.

Q2: How does this compound affect glucose uptake?

A2: this compound has been shown to inhibit glucose uptake through multiple mechanisms. It modestly inhibits insulin-stimulated, AMPK-independent glucose uptake in C2C12 myotubes and rat primary adipocytes.[6][7][8][11] Additionally, it potently suppresses AICAR-stimulated, AMPK-dependent glucose transport in both extensor digitorum longus (EDL) and soleus muscles.[12][13][14]

Q3: Is this compound a specific inhibitor?

A3: While initially considered selective for ULK1, further studies have shown that this compound can inhibit several other kinases.[6][7][8][9][10] A screen against 140 human protein kinases revealed that it inhibits members of the AMPK-related kinase family (e.g., NUAK1, MARK3/4) with equal or greater potency than AMPK or ULK1.[6][7][8][9][10] This lack of absolute specificity suggests that experimental results should be interpreted with caution, considering potential off-target effects.[12][13][14]

Q4: What are the recommended working concentrations and incubation times for this compound?

A4: The effective concentration and treatment duration can vary depending on the cell type and the specific experimental goal. However, a typical working concentration range is 10-50 μM for 1-72 hours.[2] For instance, a concentration of 10 µM for 50-60 minutes has been used to inhibit AICAR-stimulated glucose transport in mouse skeletal muscle.[13][14][15]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically supplied as a lyophilized powder.[2] To prepare a stock solution, it is recommended to reconstitute the powder in DMSO.[1][16] For example, to make a 10 mM stock, you can dissolve 5 mg of powder in 1.02 ml of fresh DMSO.[2] Store the lyophilized powder and the stock solution at -20°C, desiccated.[2] Once in solution, it is advisable to use it within 3 months to maintain potency and to aliquot it to avoid multiple freeze-thaw cycles.[2][16]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No inhibition of glucose uptake observed. 1. Inactive compound: Improper storage or handling may have led to compound degradation. 2. Insufficient concentration or incubation time: The concentration or duration of treatment may be too low for the specific cell type or experimental conditions. 3. Cell line resistance: The cell line being used may be insensitive to this compound.1. Use a fresh aliquot of this compound: Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles.[2][16] 2. Perform a dose-response and time-course experiment: Titrate the concentration of this compound (e.g., 1 µM to 50 µM) and vary the incubation time to determine the optimal conditions for your system. 3. Test a different cell line: If possible, use a cell line that has been previously shown to be responsive to this compound, such as C2C12 myotubes.[6][7][8]
Unexpected or off-target effects observed. 1. Inhibition of other kinases: this compound is known to inhibit other kinases besides ULK1 and AMPK, such as NUAK1 and MARK3/4.[6][7][8][9][10] 2. Non-specific effects on cellular transport: The compound may have broader effects on cellular functions like nucleoside uptake.[6][7][8][9][10]1. Use inhibitor-resistant mutants: As a control, consider using mutant forms of AMPK and ULK1 that are resistant to this compound inhibition.[6][7][8] This can help to delineate specific effects. 2. Use alternative inhibitors: Compare the effects of this compound with other, more specific inhibitors of AMPK or ULK1 if available. 3. Lower the concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
Difficulty dissolving this compound. 1. Incorrect solvent: The compound has low solubility in aqueous media.[16] 2. Moisture in DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[1]1. Use DMSO as the primary solvent: Prepare a high-concentration stock solution in DMSO.[1][16] For cell culture experiments, the final DMSO concentration should typically be kept below 0.1% to avoid toxicity.[16] 2. Use fresh, anhydrous DMSO: This will ensure maximal solubility.[1]

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

Target KinaseIC50 (nM)Reference
ULK1108[1][2][5]
ULK2711[2][5]

Table 2: Effect of this compound on Glucose Transport in Mouse Skeletal Muscle

Muscle TypeTreatmentEffect on Glucose TransportReference
Extensor Digitorum Longus (EDL)10 µM this compound + AICARPotent suppression of AICAR-stimulated glucose transport[12][13][14]
Soleus10 µM this compound + AICARPotent suppression of AICAR-stimulated glucose transport[12][13][14]
Soleus10 µM this compound + InsulinPotent inhibition of insulin-stimulated glucose transport[12][13][14]

Experimental Protocols

Protocol 1: In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize this compound's inhibitory activity.[1]

  • Transfection: Transfect HEK-293T cells with Flag-ULK1.

  • Treatment: 20 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate Flag-ULK1. Wash the immunoprecipitate three times with IP buffer and then once with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2).

  • Kinase Reaction: Resuspend the beads in kinase buffer. Add 1 µg of a suitable substrate (e.g., recombinant GST-Atg101). Initiate the reaction by adding a mixture of hot (γ-32P-ATP) and cold ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and visualize the phosphorylated substrate using a PhosphorImager.

Protocol 2: Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on studies investigating the effect of this compound on glucose uptake in muscle cells.[11]

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes.

  • Pre-incubation: Pre-incubate the myotubes for 30 minutes with either vehicle (0.1% DMSO) or the desired concentrations of this compound.

  • Stimulation: Following pre-incubation, add either insulin (e.g., 100 nM) or an AMPK activator like 991 (e.g., 10 µM) and incubate for an additional hour. Include a vehicle control for stimulation.

  • Glucose Uptake Measurement: Measure glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose) for a defined period (e.g., 10 minutes).

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, then lyse the cells. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Normalization: Normalize the glucose uptake values to the total protein content of each well.

Signaling Pathways and Workflows

SBI0206965_Dual_Inhibition SBI0206965 This compound AMPK AMPK SBI0206965->AMPK ULK1 ULK1 SBI0206965->ULK1 GlucoseUptake Glucose Uptake SBI0206965->GlucoseUptake Off-target inhibition AMPK->GlucoseUptake Autophagy Autophagy AMPK->Autophagy ULK1->Autophagy InsulinSignaling Insulin Signaling InsulinSignaling->GlucoseUptake Glucose_Uptake_Assay_Workflow Start Differentiated C2C12 Myotubes Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation Stimulation Stimulate with Insulin/AICAR or Vehicle Preincubation->Stimulation GlucoseUptake Add Radiolabeled Glucose Analog Stimulation->GlucoseUptake Lysis Wash and Lyse Cells GlucoseUptake->Lysis Analysis Scintillation Counting and Protein Assay Lysis->Analysis End Normalized Glucose Uptake Analysis->End Troubleshooting_Logic Problem No Inhibition of Glucose Uptake Cause1 Inactive Compound? Problem->Cause1 Check Cause2 Suboptimal Conditions? Problem->Cause2 Check Cause3 Cell Line Resistant? Problem->Cause3 Check Solution1 Use Fresh Aliquot Cause1->Solution1 If yes Solution2 Perform Dose-Response/ Time-Course Cause2->Solution2 If yes Solution3 Test Another Cell Line Cause3->Solution3 If yes

References

Potential for SBI-0206965 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SBI-0206965.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound was initially identified as a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy, with an IC50 of 108 nM.[1] It also shows activity against ULK2.[1][2] However, subsequent research has demonstrated that this compound is also a potent inhibitor of AMP-activated protein kinase (AMPK).[2][3][4][5][6][7] Therefore, when interpreting data from experiments using this compound, it is crucial to consider its dual inhibitory effect on both ULK1 and AMPK.

Q2: What are the known off-target effects of this compound?

Beyond ULK1 and AMPK, this compound has been shown to inhibit several other kinases, particularly those with a large gatekeeper residue like methionine.[3][4][5][6] A screen against 140 human protein kinases revealed that it can inhibit members of the AMPK-related kinase family, such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[3][4][5] Additionally, this compound can inhibit insulin signaling and glucose and nucleoside uptake in some cell types, independent of its effects on AMPK and ULK1.[3][4][5][6][7]

Q3: What is the potential role of this compound in overcoming cancer drug resistance?

Autophagy is a cellular process that cancer cells can exploit to survive the stress induced by chemotherapy and targeted therapies, thus contributing to drug resistance.[8][9][10] By inhibiting ULK1-mediated autophagy, this compound can re-sensitize resistant cancer cells to various anti-cancer agents.[11][12][13][14][15] For example, it has been shown to enhance the efficacy of cisplatin in non-small cell lung cancer (NSCLC) cells and to synergize with mTOR inhibitors to induce apoptosis in lung cancer cells.[14][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No significant inhibition of autophagy observed. Suboptimal concentration of this compound: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal IC50 for autophagy inhibition in your specific cell line.
Cell line is resistant to this compound: The cells may have mutations in the drug's target or utilize alternative survival pathways.Sequence the kinase domain of ULK1 and AMPK to check for mutations, particularly at the gatekeeper residue.[3][4][5][6] Investigate the activation of alternative pro-survival signaling pathways.
Unexpected off-target effects observed (e.g., altered glucose metabolism). Inhibition of other kinases or cellular transporters: this compound is known to have off-target effects.[3][4][5][6][7]Use a lower, more specific concentration of this compound if possible. Validate key findings using a secondary, structurally different ULK1 or AMPK inhibitor, or through genetic approaches like siRNA or CRISPR-mediated knockout of ULK1 or AMPK.
Variability in experimental results. Inconsistent experimental conditions: Factors such as cell density, passage number, and serum concentration can influence autophagy and drug response.Standardize all experimental parameters. Ensure consistent cell culture practices and reagent quality.
Difficulty in interpreting synergy with other drugs. Complex drug interactions: The observed effect could be additive, synergistic, or antagonistic, and may be cell-type specific.Use validated methods for synergy analysis, such as the Chou-Talalay method. Perform experiments across a range of concentrations for both drugs.

Experimental Protocols

Protocol 1: Assessment of Autophagy Inhibition by Western Blot

This protocol details the steps to measure the inhibition of autophagy by this compound through the analysis of LC3-II and p62/SQSTM1 protein levels.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). To assess autophagic flux, include a condition with an autophagy inhibitor that acts at a later stage (e.g., Bafilomycin A1 or Chloroquine) with and without this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and p62 levels upon this compound treatment indicates autophagy inhibition.

Protocol 2: Cell Viability Assay to Assess Drug Synergy

This protocol describes how to evaluate the synergistic effect of this compound with another anti-cancer drug using a colorimetric cell viability assay (e.g., MTT or WST-1).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Preparation: Prepare a dilution series for this compound and the other drug of interest.

  • Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for a measurable effect on viability (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)Reference
ULK1108[1]
ULK2711[2]
AMPKPotent inhibitor[2][3][4][5][6][7]
NUAK1Potent inhibitor[3][4][5]
MARK3/4Potent inhibitor[3][4][5]

Table 2: Examples of this compound Synergistic Activity

Combination AgentCancer TypeEffectReference
mTOR inhibitorsLung Cancer, GlioblastomaEnhanced apoptosis[16][17]
CisplatinNon-Small Cell Lung CancerIncreased sensitivity, inhibited protective autophagy[14]
DaunorubicinAcute Myeloid LeukemiaEnhanced cytotoxicity[16]
DoxorubicinBreast CancerSlowed cell growth, promoted cell death[16]
Venetoclax (ABT-199)Acute Myeloid LeukemiaOvercame adaptive drug resistance[12][13][15]

Visualizations

SBI0206965_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 mTOR\nInhibitors mTOR Inhibitors mTOR\nInhibitors->mTORC1 ULK1 ULK1 ATG13 ATG13 Autophagosome\nFormation Autophagosome Formation ULK1->Autophagosome\nFormation Phosphorylation of substrates FIP200 FIP200 ATG101 ATG101 Cell Survival\n(Resistance) Cell Survival (Resistance) Autophagosome\nFormation->Cell Survival\n(Resistance) Apoptosis Apoptosis SBI0206965 This compound SBI0206965->ULK1 Inhibition SBI0206965->Autophagosome\nFormation SBI0206965->Cell Survival\n(Resistance) SBI0206965->Apoptosis Promotes mTORC1->ULK1 Inhibition Resistance_Workflow cluster_experiment Experimental Workflow: Investigating this compound Resistance start Start: Cancer Cell Line treat Treat with increasing concentrations of This compound start->treat assess Assess Cell Viability (e.g., MTT assay) treat->assess sensitive Sensitive Phenotype: Decreased Viability assess->sensitive resistant Resistant Phenotype: No significant change in Viability assess->resistant end End sensitive->end sequence Sequence ULK1 and AMPK kinase domains resistant->sequence gatekeeper Gatekeeper Mutation? sequence->gatekeeper yes Yes: Likely mechanism of resistance gatekeeper->yes M -> T no No: Investigate alternative mechanisms gatekeeper->no yes->end pathway Analyze alternative survival pathways (e.g., Western Blot for phospho-Akt, phospho-ERK) no->pathway pathway->end Logical_Relationship cluster_resistance Potential Mechanisms of Resistance to this compound target_mutation Target Alteration: Gatekeeper Mutation (ULK1/AMPK) pathway_upregulation Upregulation of Alternative Survival Pathways pi3k_akt PI3K/Akt Pathway pathway_upregulation->pi3k_akt mapk_erk MAPK/ERK Pathway pathway_upregulation->mapk_erk drug_efflux Increased Drug Efflux autophagy_independent Autophagy- Independent Survival resistance Resistance to This compound resistance->target_mutation resistance->pathway_upregulation resistance->drug_efflux resistance->autophagy_independent

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results with SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent Western blot results when using the inhibitor SBI-0206965.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy.[1][2] It functions by blocking the kinase activity of ULK1, thereby inhibiting the downstream autophagy pathway.[1][3] While initially identified as a ULK1 inhibitor, it has also been shown to be a potent inhibitor of AMP-activated protein kinase (AMPK).[4][5] It is crucial to consider that this compound can inhibit several other kinases, which may lead to off-target effects.[4][5][6]

Q2: We are observing significant variability in the phosphorylation status of our target protein after this compound treatment. What could be the cause?

Inconsistent phosphorylation of your target protein could be due to several factors. This compound is known to inhibit not only ULK1 but also AMPK and other related kinases.[4][5][6] This can lead to complex downstream effects on various signaling pathways. For instance, while inhibiting ULK1, it might also be affecting other kinases that regulate the phosphorylation of your protein of interest. Additionally, this compound treatment can paradoxically lead to an increase in the phosphorylation of AMPK at Thr172 under certain conditions.

Q3: We are seeing unexpected bands or changes in the molecular weight of our target protein after treating cells with this compound. Why is this happening?

The appearance of unexpected bands or shifts in molecular weight can be attributed to a few factors. This compound's inhibition of autophagy can lead to the accumulation of proteins that would normally be degraded, potentially resulting in the appearance of higher molecular weight bands corresponding to ubiquitinated or aggregated forms of your target protein.[3][7] Conversely, activation of apoptosis, another reported effect of this compound, could lead to cleavage of your target protein, resulting in lower molecular weight bands.[1][7]

Q4: Can this compound treatment affect the expression levels of housekeeping proteins used for normalization?

Yes, it is possible. Since this compound can impact fundamental cellular processes like autophagy and apoptosis, it may alter the expression of some commonly used housekeeping proteins. It is advisable to validate your housekeeping protein of choice by testing several different ones to ensure their expression remains stable across your experimental conditions.

Troubleshooting Guides

Problem 1: Faint or No Bands for the Target Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Protein Loading Ensure accurate protein quantification and load a consistent amount (20-40 µg) of total protein per lane.[8]
Inefficient Protein Transfer Optimize transfer time and voltage. Use a positive control to confirm efficient transfer.[9] Consider using two membranes to check for over-transfer of smaller proteins.[9]
Suboptimal Antibody Concentration Titrate the primary antibody concentration to find the optimal dilution.[9][10][11] Most antibodies have a recommended starting dilution.[9]
Target Protein Degradation Prepare fresh lysates and always keep samples on ice or frozen.[10][12] Add protease and phosphatase inhibitors to your lysis buffer.[12]
This compound-induced Protein Degradation While this compound inhibits autophagy, it can induce apoptosis, which may lead to caspase-mediated cleavage of your target protein.[1][7] Consider using a pan-caspase inhibitor as a control.
Problem 2: High Background on the Western Blot

Possible Causes & Solutions

Possible CauseRecommended Solution
Inadequate Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or use a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[13][14]
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.[13][14][15]
Insufficient Washing Increase the number and duration of wash steps.[13][14][16] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help.[13][16]
Membrane Drying Out Ensure the membrane remains hydrated throughout the incubation and washing steps.[13][17]
Non-specific Secondary Antibody Binding Run a control lane with only the secondary antibody to check for non-specific binding.[13]
Problem 3: Non-Specific Bands

Possible Causes & Solutions

Possible CauseRecommended Solution
Primary Antibody Cross-reactivity Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein Aggregation Consider sonicating your lysates to break up aggregates.[9] Modifying the sample boiling temperature and time might also be beneficial.[9]
This compound Off-Target Effects This compound can inhibit multiple kinases.[4][5][6] The non-specific bands could be a result of altered phosphorylation and signaling cascades. Consider using a more specific inhibitor for your target pathway as a control if available.
Sample Degradation Use fresh samples and appropriate inhibitors in your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands.[10][18]

Experimental Protocols

Standard Western Blot Protocol for Monitoring Protein Levels after this compound Treatment
  • Cell Lysis: After treatment with the desired concentration of this compound for the appropriate time, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a validated housekeeping protein.

Visualizations

SBI0206965_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Key Kinase Targets cluster_2 Downstream Cellular Processes SBI_0206965 This compound ULK1 ULK1 SBI_0206965->ULK1 Inhibits AMPK AMPK SBI_0206965->AMPK Inhibits Other_Kinases Other Kinases (e.g., NUAK1, MARK3/4) SBI_0206965->Other_Kinases Inhibits Apoptosis Apoptosis SBI_0206965->Apoptosis Promotes Autophagy Autophagy ULK1->Autophagy Initiates Metabolism Metabolism AMPK->Metabolism Regulates Other_Signaling Other Signaling Pathways Other_Kinases->Other_Signaling

Caption: this compound signaling pathway and its effects.

Western_Blot_Workflow Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A standard experimental workflow for Western blotting.

Troubleshooting_Logic Inconsistent_Results Inconsistent Western Blot Results Faint_Bands Faint/No Bands Inconsistent_Results->Faint_Bands High_Background High Background Inconsistent_Results->High_Background Non_Specific_Bands Non-Specific Bands Inconsistent_Results->Non_Specific_Bands Check_Protein Check Protein Loading & Transfer Faint_Bands->Check_Protein Optimize_Ab Optimize Antibody Concentration Faint_Bands->Optimize_Ab High_Background->Optimize_Ab Improve_Blocking Improve Blocking & Washing High_Background->Improve_Blocking Non_Specific_Bands->Improve_Blocking Validate_Antibody Validate Antibody Specificity Non_Specific_Bands->Validate_Antibody

Caption: Troubleshooting logic for inconsistent Western blot results.

References

SBI-0206965's Effect on Nucleoside Transport: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the effects of SBI-0206965 on nucleoside transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound was initially identified as a potent and selective inhibitor of the autophagy-initiating kinase ULK1, with an IC50 of 108 nM.[1][2][3] It also inhibits the related kinase ULK2, though with lower potency (IC50 of 711 nM).[3] More recently, it has been characterized as an inhibitor of AMP-activated protein kinase (AMPK).[4][5][6][7][8]

Q2: What is the effect of this compound on nucleoside transport?

This compound has been shown to inhibit the transport of nucleosides into cells.[4][5][6] This is considered a significant "off-target" effect, independent of its inhibitory actions on ULK1 and AMPK.[4][9]

Q3: Which nucleoside transporters are affected by this compound?

The specific nucleoside transporters (e.g., ENTs, CNTs) directly affected by this compound have not been definitively identified in the available literature. The observed effect is described as an inhibition of the overall nucleoside transport system.[4][5]

Q4: At what concentration does this compound inhibit nucleoside transport?

Inhibition of nucleoside transport has been observed at concentrations of 5 µM and higher in multiple cell types.[4][5]

Q5: How does the potency of this compound in inhibiting nucleoside transport compare to other known inhibitors?

The potency of this compound in inhibiting uridine uptake has been described as more modest compared to NBMPR (nitrobenzylmercaptopurine ribonucleoside), a well-characterized inhibitor of equilibrative nucleoside transporters (ENTs).[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable inhibition of nucleoside uptake after treatment with this compound. 1. Sub-optimal concentration of this compound: The effective concentration for inhibiting nucleoside transport is ≥5-10 µM. 2. Inappropriate experimental duration: The incubation time with the inhibitor may be too short. 3. Cell-type specific differences: The expression and activity of nucleoside transporters can vary significantly between cell lines.1. Increase this compound concentration: Perform a dose-response experiment starting from 5 µM up to 50 µM. 2. Optimize incubation time: A pre-incubation time of at least 30-60 minutes with this compound before adding the radiolabeled nucleoside is recommended. 3. Characterize your cell line: Confirm that your cell line expresses the relevant nucleoside transporters and exhibits measurable nucleoside uptake at baseline.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of inhibitor, radiolabeled nucleoside, or wash buffers. 3. Temperature fluctuations: Inconsistent temperatures during incubation steps.1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to ensure a uniform monolayer. 2. Use calibrated pipettes and proper technique: Be consistent with pipetting speed and tip immersion depth. For wash steps, ensure complete aspiration without disturbing the cell monolayer. 3. Maintain consistent temperature: Use a temperature-controlled incubator and allow all reagents to equilibrate to the appropriate temperature before use.
Observed cell death at higher concentrations of this compound. 1. Cytotoxicity: this compound can induce apoptosis in some cancer cell lines, particularly under nutrient starvation conditions.[3]1. Perform a cell viability assay: Use a method like Trypan Blue exclusion or a commercial viability kit to determine the cytotoxic concentration of this compound in your specific cell line and experimental conditions. 2. Adjust experimental window: Conduct nucleoside uptake assays at concentrations and time points that do not significantly impact cell viability.

Quantitative Data Summary

ParameterValueCell Types/Conditions
IC50 for ULK1 Inhibition 108 nMIn vitro kinase assay
IC50 for ULK2 Inhibition 711 nMIn vitro kinase assay
Effective Concentration for Nucleoside Transport Inhibition ≥ 5-10 µMMultiple cell types, including skeletal muscle
Effective Concentration for Modest AMPK Signaling Inhibition ≥ 25 µMC2C12 myotubes

Experimental Protocols

Protocol: Uridine Uptake Assay

This protocol is adapted from established methods for measuring nucleoside transport.

Materials:

  • Cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates)

  • This compound (stock solution in DMSO)

  • [³H]-Uridine (radiolabeled uridine)

  • Transport Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash Buffer (ice-cold Transport Buffer containing a high concentration of unlabeled uridine, e.g., 10 mM)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve a confluent monolayer on the day of the experiment.

  • Pre-incubation with Inhibitor:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed Transport Buffer.

    • Add Transport Buffer containing the desired concentration of this compound (and a vehicle control, e.g., DMSO).

    • Incubate for 30-60 minutes at the appropriate temperature (e.g., 37°C).

  • Uridine Uptake:

    • Add [³H]-Uridine to each well to a final concentration (e.g., 1 µCi/mL).

    • Incubate for a short period (e.g., 5-15 minutes) at the same temperature. This time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular [³H]-Uridine.

  • Cell Lysis:

    • Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Normalization:

    • In a parallel set of wells, determine the protein concentration to normalize the CPM values.

Visualizations

SBI0206965_Effects SBI This compound ULK1 ULK1 Kinase SBI->ULK1 Inhibits AMPK AMPK SBI->AMPK Inhibits Nucleoside_Transport Nucleoside Transport (e.g., Uridine, AICAR) SBI->Nucleoside_Transport Inhibits (Off-Target) Autophagy Autophagy ULK1->Autophagy Promotes Metabolism Cellular Metabolism AMPK->Metabolism Regulates Cell_Membrane Cell Membrane Nucleoside_Transporters ENTs / CNTs Nucleoside_Transporters->Nucleoside_Transport Mediates

Caption: Logical relationship of this compound's primary targets and its off-target effect.

Uridine_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment & Uptake cluster_quant Termination & Quantification A 1. Seed cells in multi-well plate B 2. Wash cells with Transport Buffer A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Add [3H]-Uridine (Uptake period) C->D E 5. Wash with ice-cold Stop Buffer D->E F 6. Lyse cells E->F G 7. Measure radioactivity (Scintillation Counting) F->G

Caption: Experimental workflow for a radiolabeled uridine uptake assay.

References

Optimizing SBI-0206965 treatment time for maximal autophagy inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBI-0206965, a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment conditions for maximal autophagy inhibition and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that functions as a potent and selective inhibitor of the serine/threonine kinase ULK1, a crucial initiator of the autophagy pathway.[1][2][3][4][5][6] It also inhibits the closely related kinase ULK2, albeit with a lower potency.[1][4][6][7] The primary mechanism of action involves the direct inhibition of ULK1 kinase activity, which in turn prevents the phosphorylation of its downstream substrates, such as Beclin-1 and ATG13, essential for the formation of the autophagosome.[2][8]

Q2: What are the recommended starting concentrations and treatment times for this compound?

A2: The optimal concentration and treatment time for this compound are cell-type dependent and should be determined empirically. However, based on published studies, a starting concentration range of 10-50 µM is typically used.[3][4] For initial experiments, a concentration of 10 µM for a duration of 24 to 48 hours has been shown to be effective in several cancer cell lines.[3] Shorter incubation times, as brief as one hour, have also been reported to significantly inhibit ULK1 activity.[2]

Q3: How can I assess the inhibition of autophagy by this compound?

A3: Inhibition of autophagy can be monitored through several well-established methods. The most common approaches include:

  • Western Blotting: Assess the levels of key autophagy marker proteins. Inhibition of autophagy will lead to the accumulation of LC3-II and p62/SQSTM1.

  • Autophagic Flux Assays: This method provides a more dynamic measure of autophagy. It involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A smaller difference in LC3-II levels between treatments with and without the lysosomal inhibitor indicates a block in autophagic flux.

  • Fluorescence Microscopy: Visualize and quantify the formation of autophagosomes using fluorescently tagged LC3 (e.g., GFP-LC3). A decrease in the number of GFP-LC3 puncta per cell is indicative of autophagy inhibition.

Q4: Is this compound specific to ULK1?

A4: this compound is a highly selective inhibitor for ULK1.[2][6][7] However, it also exhibits inhibitory activity against ULK2 and AMP-activated protein kinase (AMPK).[1][5] At higher concentrations (typically ≥25 µM), off-target effects on other kinases and cellular processes, such as insulin signaling and glucose uptake, have been reported.[9][10][11] Therefore, it is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or no inhibition of autophagy Suboptimal concentration of this compound: The concentration may be too low for the specific cell line being used.Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration.
Insufficient treatment time: The duration of treatment may not be long enough to observe a significant effect.Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal inhibition.
Low basal autophagy: The cell line may have a low basal level of autophagy, making it difficult to detect inhibition.Induce autophagy using a known stimulus (e.g., starvation with Earle's Balanced Salt Solution - EBSS, or treatment with an mTOR inhibitor like rapamycin) before or during treatment with this compound.
Significant cytotoxicity observed Concentration of this compound is too high: High concentrations can lead to off-target effects and cellular toxicity.Lower the concentration of this compound. Determine the IC50 for cell viability in your specific cell line to identify a non-toxic working concentration.
Off-target effects: this compound can inhibit other kinases, such as AMPK, and affect other cellular processes, which may contribute to cytotoxicity.[9][10][11]Use the lowest effective concentration of this compound. Consider using a more specific ULK1 inhibitor if available, or validate key findings using a genetic approach, such as ULK1 siRNA or a dominant-negative ULK1 mutant.[3]
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect autophagy levels and drug response.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.
Degradation of this compound: Improper storage can lead to loss of activity.Store the lyophilized powder and stock solutions at -20°C.[4] Avoid repeated freeze-thaw cycles of the stock solution.

Data Summary

Effective Concentrations and Treatment Times of this compound for Autophagy Inhibition in Various Cell Lines
Cell LineConcentrationTreatment TimeOutcomeReference
Mouse Embryonic Fibroblasts (MEFs)10 µM60 minutesSignificant inhibition of ULK1-mediated phosphorylation[2]
SK-N-AS (Neuroblastoma)10 µM48 hoursAccumulation of p62, increased PARP and caspase-3 cleavage[3]
SK-N-DZ (Neuroblastoma)10 µM24 hoursAccumulation of p62, increased PARP and caspase-3 cleavage[3]
SH-SY5Y (Neuroblastoma)10 µM24 hoursAccumulation of p62, increased PARP and caspase-3 cleavage[3]
A498 and ACHN (Renal Carcinoma)5-20 µM24 hoursInduction of apoptosis during starvation[1]
A549 (Lung Cancer)Not specifiedNot specifiedSuppression of mTOR inhibition-induced autophagy[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time. To induce autophagy, cells can be cultured in nutrient-free media like EBSS for the last 2-4 hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Protocol 2: Autophagic Flux Assay
  • Cell Seeding: Seed cells in 6-well plates as described above.

  • Treatment: Treat cells with this compound or vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 20 µM chloroquine) to a subset of the wells.

  • Cell Lysis and Western Blotting: Follow steps 3-6 from Protocol 1.

  • Data Analysis: Compare the LC3-II levels in the presence and absence of the lysosomal inhibitor for both control and this compound-treated cells. Autophagic flux is determined by the difference in LC3-II levels with and without the inhibitor. A reduction in this difference upon this compound treatment signifies a blockage in autophagic flux.

Visualizations

ULK1_Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Starvation) AMPK AMPK Nutrient_Stress->AMPK activates Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 activates ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex inhibits AMPK->ULK1_Complex activates VPS34_Complex VPS34 Complex (VPS34, Beclin-1, ATG14L) ULK1_Complex->VPS34_Complex activates SBI_0206965 This compound SBI_0206965->ULK1_Complex inhibits Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation initiates Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: ULK1 signaling pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Optimize this compound Treatment Time Dose_Response 1. Dose-Response Experiment (e.g., 1-50 µM) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 1-48 hours) Dose_Response->Time_Course Assess_Autophagy 3. Assess Autophagy Inhibition (Western Blot for LC3-II/p62) Time_Course->Assess_Autophagy Max_Inhibition Identify Optimal Concentration and Time Assess_Autophagy->Max_Inhibition Confirm_Flux 4. Confirm with Autophagic Flux Assay Max_Inhibition->Confirm_Flux End End: Optimized Protocol Confirm_Flux->End

Caption: Workflow for optimizing this compound treatment time.

Troubleshooting_Flow Start Problem Encountered Check_Concentration Is Concentration Optimal? Start->Check_Concentration Increase_Concentration Increase Concentration Check_Concentration->Increase_Concentration No Check_Time Is Treatment Time Sufficient? Check_Concentration->Check_Time Yes Solution Solution Increase_Concentration->Solution Increase_Time Increase Treatment Time Check_Time->Increase_Time No Check_Toxicity Is there Cytotoxicity? Check_Time->Check_Toxicity Yes Increase_Time->Solution Lower_Concentration Lower Concentration Check_Toxicity->Lower_Concentration Yes Consider_Off_Target Consider Off-Target Effects (Validate with other methods) Check_Toxicity->Consider_Off_Target No Lower_Concentration->Solution Consider_Off_Target->Solution

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

A Comparative Guide to ULK1 Inhibitors: SBI-0206965 vs. ULK-101 and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making ULK1 a compelling therapeutic target. This guide provides a detailed comparison of prominent ULK1 inhibitors, with a focus on SBI-0206965 and the more recent ULK-101, alongside other emerging compounds, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound was one of the first potent and selective inhibitors of ULK1 to be widely characterized. However, subsequent research has led to the development of inhibitors with improved potency and selectivity, such as ULK-101. This guide presents a comprehensive overview of these compounds, comparing their in vitro efficacy, cellular activity, and selectivity profiles. Experimental data is summarized in clear, tabular formats, and detailed methodologies for key experiments are provided to ensure reproducibility.

ULK1 Signaling Pathway

ULK1 acts as a important node in the autophagy signaling cascade, integrating signals from nutrient and energy sensors like mTOR and AMPK.[1] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[2] Conversely, under conditions of starvation or cellular stress, AMPK activates ULK1, initiating the formation of the autophagosome.[3] The ULK1 complex, which includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets such as Beclin-1 and ATG14, leading to the activation of the VPS34 lipid kinase complex and the production of phosphatidylinositol 3-phosphate (PI3P), a key step in autophagosome nucleation.[2][4][5]

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Events mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation Nutrient_Rich Nutrient-Rich Conditions Nutrient_Rich->mTORC1 Nutrient_Starvation Nutrient Starvation/ Cellular Stress Nutrient_Starvation->AMPK ATG13 ATG13 ULK1->ATG13 P FIP200 FIP200 ULK1->FIP200 P ATG101 ATG101 ULK1->ATG101 Beclin1 Beclin-1 ULK1->Beclin1 P ATG14 ATG14 ULK1->ATG14 P VPS34_Complex VPS34 Complex Beclin1->VPS34_Complex ATG14->VPS34_Complex PI3P PI3P Production VPS34_Complex->PI3P Autophagosome_Nucleation Autophagosome Nucleation PI3P->Autophagosome_Nucleation

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Quantitative Comparison of ULK1 Inhibitors

The following tables summarize the in vitro and cellular activities of this compound, ULK-101, and other notable ULK1 inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundULK1 IC50 (nM)ULK2 IC50 (nM)Other Notable Targets (IC50/Ki)Reference(s)
This compound 108711AMPK[6][7]
ULK-101 8.330DRAK1 (14 nM), MNK2 (22 nM)[8][9]
DCC-3116 430Highly selective[10]
SBP-7455 13476-[5][11]
MRT68921 2.91.1NUAK1[11]

Table 2: Cellular Activity

CompoundCellular EC50 (Beclin-1 Ser15 Phos.)Cell Lines TestedObserved Cellular EffectsReference(s)
This compound 2.4 µMA549, H460, HCC827, Neuroblastoma linesInhibits autophagy, promotes apoptosis, suppresses cancer cell growth.[9][12][13]
ULK-101 390 nMU2OS, KRAS-mutant lung cancer cellsSuppresses autophagy induction and flux, sensitizes cancer cells to nutrient stress.[8][9]
DCC-3116 6 nM (ULK1), 9 nM (ULK2)GIST, NSCLC cell linesInhibits basal and induced autophagy, synergistic with KRAS G12C inhibitors.[2][10]
SBP-7455 Potent inhibition (exact EC50 not stated)Triple-negative breast cancer (TNBC) cellsReduces viability of TNBC cells, synergistic with PARP inhibitors.[8][14]
MRT68921 -Mesothelioma, AML cell linesPotentiates chemosensitivity, induces apoptosis.[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize ULK1 inhibitors.

In Vitro ULK1 Kinase Assay (Radiometric)

This assay measures the direct inhibition of ULK1 kinase activity.

  • Reagents and Materials:

    • Recombinant human ULK1 enzyme

    • Myelin basic protein (MBP) as a substrate

    • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (including radiolabeled [γ-³²P]ATP)

    • Test inhibitors (e.g., this compound, ULK-101)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure: a. Prepare serial dilutions of the test inhibitors in the kinase assay buffer. b. In a reaction tube, combine the recombinant ULK1 enzyme, MBP substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP). d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. h. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.[16][17]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay quantifies the interaction of a test compound with its target protein in live cells.

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding ULK1 fused to NanoLuc® luciferase

    • Transfection reagent

    • NanoBRET™ tracer

    • NanoBRET™ Nano-Glo® Substrate

    • Test inhibitors

  • Procedure: a. Transfect HEK293 cells with the NanoLuc®-ULK1 fusion vector. b. Seed the transfected cells into a 96-well plate. c. Add the NanoBRET™ tracer and serial dilutions of the test inhibitor to the cells. d. Incubate for a specified period (e.g., 2 hours) to allow for compound entry and target engagement. e. Add the NanoBRET™ Nano-Glo® Substrate to the wells. f. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. g. The BRET signal is inversely proportional to the extent of target engagement by the test inhibitor. Calculate the IC50 value from the dose-response curve.[1][9][18]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Transfection Transfect HEK293 cells with NanoLuc-ULK1 plasmid Seeding Seed transfected cells into 96-well plate Transfection->Seeding Add_Tracer Add NanoBRET™ Tracer Seeding->Add_Tracer Add_Inhibitor Add serially diluted ULK1 inhibitor Add_Tracer->Add_Inhibitor Incubation Incubate for 2 hours Add_Inhibitor->Incubation Add_Substrate Add Nano-Glo® Substrate Incubation->Add_Substrate Measure_BRET Measure BRET signal with luminometer Add_Substrate->Measure_BRET Analyze_Data Analyze data and calculate IC50 Measure_BRET->Analyze_Data

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Immunoblotting for Phospho-Beclin-1 (Ser15)

This assay assesses the in-cell activity of ULK1 inhibitors by measuring the phosphorylation of a direct downstream target.

  • Reagents and Materials:

    • Cell line of interest (e.g., U2OS, A549)

    • Complete cell culture medium and starvation medium (e.g., EBSS)

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Beclin-1 (Ser15), anti-total Beclin-1, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure: a. Culture cells to the desired confluency. b. Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours). c. Induce autophagy if required (e.g., by replacing complete medium with starvation medium). d. Lyse the cells and collect the protein lysates. e. Determine protein concentration using a standard assay (e.g., BCA). f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with the primary antibody against phospho-Beclin-1 (Ser15). h. Wash and incubate with the HRP-conjugated secondary antibody. i. Detect the signal using a chemiluminescent substrate. j. Strip the membrane and re-probe for total Beclin-1 and a loading control to normalize the data.[9][19]

Discussion and Conclusion

The development of ULK1 inhibitors has progressed significantly, with newer compounds demonstrating superior potency and selectivity compared to earlier molecules like this compound.

  • This compound remains a useful tool for studying ULK1-mediated autophagy, particularly in cancer cell lines where it has been shown to inhibit cell growth and promote apoptosis.[12][13] However, its off-target effects on AMPK should be considered when interpreting results.[10][20]

  • ULK-101 represents a significant advancement, with substantially improved potency for both ULK1 and ULK2 and a cleaner kinome profile compared to this compound.[9] Its ability to effectively block autophagy and sensitize cancer cells to nutrient stress makes it a valuable probe for investigating the therapeutic potential of ULK1 inhibition.[9][21]

  • DCC-3116 and SBP-7455 are other promising next-generation ULK1/2 inhibitors. DCC-3116 is currently in clinical trials and has shown synergistic effects with MAPK pathway inhibitors in preclinical models.[2][10] SBP-7455 has demonstrated oral bioavailability and synergistic cytotoxicity with PARP inhibitors in triple-negative breast cancer models.[8][14]

References

A Head-to-Head Comparison of AMPK Inhibitors: SBI-0206965 vs. Compound C

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular Metabolism and Drug Discovery

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical target in metabolic diseases and cancer research. Pharmacological inhibition of AMPK is a key strategy for elucidating its roles in signaling pathways and for therapeutic development. For years, Compound C (also known as Dorsomorphin) has been the most widely used AMPK inhibitor. However, its promiscuity has led to the development of newer, more selective compounds like SBI-0206965. This guide provides a detailed, data-supported comparison of these two critical research tools.

Mechanism of Action and Potency

Both this compound and Compound C are ATP-competitive inhibitors. However, this compound exhibits a significantly higher potency for AMPK.[1][2][3][4] It was identified as a direct, type IIb AMPK inhibitor that binds to a pocket partially overlapping the ATP-binding site.[1][2][3] In contrast, Compound C is a less potent, reversible inhibitor.[5]

This compound was originally developed as an inhibitor of the autophagy-initiating kinase ULK1 but was later found to inhibit AMPK with similar or greater potency.[6][7][8] Studies have shown that this compound inhibits AMPK with up to 40-fold greater potency than Compound C.[1][2][3][4]

Comparative Analysis: Potency, Selectivity, and Off-Target Effects

While this compound is more potent and selective for AMPK than Compound C, neither compound is entirely specific.[9][10] It is crucial for researchers to consider their respective off-target effects when interpreting experimental data.

Table 1: Comparative Potency of AMPK Inhibitors

CompoundTargetIC₅₀ / KᵢNotes
This compound AMPK (α1β1γ1)~250-360 nM (IC₅₀)Potent, direct inhibitor.[1][8]
Compound C AMPK109 nM (Kᵢ)ATP-competitive.[5][11]
Compound C ULK1Micromolar range (IC₅₀)Less potent against ULK1 than this compound.[1]

Table 2: Known Off-Target Effects

CompoundKnown Off-Target Kinases & Cellular ProcessesKey Considerations
This compound ULK1/2, NUAK1, MARK3/4, other AMPK-related kinases.[6][12] Inhibits insulin-mediated glucose uptake and AICAR nucleoside uptake.[6][12][13] Can inhibit AKT signaling.[14]Caution is required in studies involving autophagy, glucose metabolism, or insulin signaling, as effects may be AMPK-independent.[13]
Compound C Broad promiscuity. Inhibits Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, ALK6), mTORC1/C2, AKT, and others.[15][16][17] Affects cell cycle, apoptosis, and the unfolded protein response (UPR) independently of AMPK.[15][18][19]Widely considered a non-specific inhibitor.[9][10] Results should be validated with genetic models (e.g., AMPK knockout/knockdown) to confirm AMPK dependency.

Signaling Pathway Context

AMPK is a central node in the cellular energy sensing pathway. It is activated by upstream kinases like LKB1 and CaMKKβ in response to an increased AMP:ATP ratio. Once activated, AMPK phosphorylates a host of downstream targets to inhibit anabolic (energy-consuming) processes and activate catabolic (energy-producing) pathways. Both this compound and Compound C act by directly inhibiting the catalytic activity of AMPK.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates (Thr172) Anabolic Anabolic Pathways (e.g., mTORC1, ACC) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Autophagy, Glycolysis) AMPK->Catabolic activates SBI This compound SBI->AMPK CC Compound C CC->AMPK

Figure 1. Simplified AMPK signaling pathway showing points of inhibition.

Experimental Protocols

Accurate assessment of inhibitor efficacy requires robust and standardized experimental procedures. Below are generalized protocols for an in vitro kinase assay and a cell-based Western blot analysis.

In Vitro AMPK Kinase Assay (Non-Radioactive)

This protocol is adapted from standard kinase assay procedures, such as the ADP-Glo™ assay, to quantify the enzymatic activity of purified AMPK in the presence of an inhibitor.[20]

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), recombinant AMPK enzyme, and a suitable peptide substrate (e.g., SAMS peptide).

  • Inhibitor Addition: Add varying concentrations of this compound, Compound C, or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of approximately 10-100 µM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and reflects AMPK activity.

Cell-Based Western Blot for AMPK Activation

This protocol allows for the assessment of an inhibitor's effect on AMPK signaling within a cellular context by measuring the phosphorylation status of AMPK and its downstream targets.[21][22]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, C2C12 myotubes) and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or Compound C for a specified duration. Include positive (e.g., AICAR, metformin) and negative (vehicle) controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[21]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and denature by boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172) and a downstream target like phospho-ACC (Ser79).

    • Secondary Antibody: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with antibodies for total AMPKα and total ACC to normalize for protein loading.

WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (with Phosphatase Inhibitors) start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE & Membrane Transfer quant->sds block 5. Blocking (5% BSA in TBST) sds->block primary 6. Primary Antibody Incubation (p-AMPK, p-ACC) block->primary secondary 7. Secondary Antibody Incubation primary->secondary detect 8. ECL Detection & Imaging secondary->detect reprobe 9. Stripping & Re-probing (Total AMPK, Total ACC) detect->reprobe end 10. Data Analysis reprobe->end

Figure 2. Standard workflow for Western blot analysis of AMPK phosphorylation.

Conclusion and Recommendations

Choosing the right AMPK inhibitor is critical for generating reliable and interpretable data.

  • This compound is currently the preferred choice for studies aiming to directly target AMPK in cellular systems due to its higher potency and greater selectivity compared to Compound C.[1][2][8] However, researchers must remain vigilant about its off-target effects on ULK1/2 and glucose transport, and control for these possibilities in their experimental design.[12][13]

For all pharmacological studies, the use of appropriate controls, dose-response experiments, and orthogonal methods to confirm findings is paramount to ensure the scientific rigor of the research.

References

SBI-0206965's Selectivity for ULK1/2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the ULK1/2 kinase inhibitor SBI-0206965 with other commonly used alternatives. The focus is on selectivity and potency, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on autophagy.

Introduction to ULK1/2 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway. They act as a crucial node, integrating upstream signals from nutrient sensors like mTORC1 and AMPK to regulate the formation of the autophagosome.[1][2] Given their central role, small molecule inhibitors targeting ULK1/2 are invaluable tools for dissecting the mechanisms of autophagy and represent potential therapeutic agents for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. This compound was identified as a potent, ATP-competitive inhibitor of ULK1.[3] This guide evaluates its performance against other known ULK1/2 inhibitors, ULK-101 and MRT68921.

Comparative Kinase Inhibition Profile

The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its alternatives against ULK1 and ULK2.

CompoundULK1 IC50 (nM)ULK2 IC50 (nM)Selectivity (ULK1 vs ULK2)Key Off-Targets
This compound 108[4][5][6]212 - 711[5][6][7]~2 to 7-foldAMPK, MLK1/3, NUAK1, FAK[8]
ULK-101 1.6 - 8.3[9]30[9]~4 to 18-foldDRAK1 (14 nM), MNK2 (22 nM)[10]
MRT68921 2.9[11][12][13][14]1.1[11][12][13][14]~0.4-fold (Dual inhibitor)NUAK1, AMPK[10][13]

While this compound is a potent inhibitor of ULK1, data indicates it also significantly inhibits AMPK, a key upstream regulator of ULK1.[8][15] In a broad kinase screen of 326 kinases, this compound inhibited 17 other kinases with at least 75% efficiency compared to its inhibition of ULK1.[7] In contrast, ULK-101 demonstrates a more favorable selectivity profile, with only four other kinases inhibited to a similar extent.[7][10] MRT68921 is a potent dual inhibitor of both ULK1 and ULK2.[11][12]

ULK1/2 Signaling Pathway and Point of Inhibition

The ULK1/2 complex is a central integrator of cellular stress signals to initiate autophagy. The diagram below illustrates the canonical pathway and the inhibitory action of compounds like this compound.

ULK1_Pathway cluster_upstream Upstream Sensors cluster_ulk_complex ULK1 Initiation Complex cluster_downstream Downstream Effectors mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1 / ULK2 mTORC1->ULK1_2 Phosphorylates & Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_2 Phosphorylates & Activates ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 PI3KC3_Complex PI3KC3-C1 (Beclin-1, Vps34, ATG14) ULK1_2->PI3KC3_Complex Phosphorylates & Activates Autophagosome Autophagosome Formation PI3KC3_Complex->Autophagosome Inhibitor This compound (ULK1/2 Inhibitors) Inhibitor->ULK1_2 Blocks kinase activity workflow start Hypothesis: Compound X inhibits ULK1/2 invitro In Vitro Kinase Assay (IC50 Determination) start->invitro kinome Kinome-wide Selectivity Screen invitro->kinome Is it potent? cellular Cellular Assay (Western Blot for p-Substrates) kinome->cellular Is it selective? flux Autophagy Flux Assay (LC3-II turnover) cellular->flux Does it work in cells? phenotype Phenotypic Assay (e.g., Cell Viability under Stress) flux->phenotype Does it block autophagy? conclusion Conclusion: Validate Compound X as a selective ULK1/2 inhibitor phenotype->conclusion Does it have expected biological effect?

References

A Head-to-Head Comparison of AMPK Inhibitors: SBI-0206965 versus BAY-3827

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism and drug discovery, the precise modulation of AMP-activated protein kinase (AMPK) is crucial for dissecting its role in health and disease. This guide provides a comprehensive comparison of two widely used AMPK inhibitors, SBI-0206965 and BAY-3827, to aid in the selection of the most appropriate tool for specific research needs.

This comparison delves into the mechanism of action, potency, selectivity, and cellular effects of both inhibitors, supported by quantitative data and detailed experimental protocols. While both compounds effectively inhibit AMPK, they exhibit key differences in their biochemical profiles and off-target effects that can significantly impact experimental outcomes.

Executive Summary

BAY-3827 emerges as a more potent and selective inhibitor of AMPK compared to this compound.[1][2] While both inhibitors have demonstrated utility in cell-based assays, the superior selectivity of BAY-3827 minimizes the potential for confounding off-target effects.[1] However, researchers should be aware that both compounds can paradoxically increase the phosphorylation of AMPK at Threonine 172, a phenomenon that requires careful consideration when interpreting results.[1][2]

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters for this compound and BAY-3827, providing a clear basis for comparison.

Table 1: In Vitro Potency (IC50)

InhibitorTargetIC50 (nM)ATP ConcentrationNotesReference
This compound ULK1108Not SpecifiedOriginally identified as a ULK1 inhibitor.[3][4][5]
ULK2711Not Specified[4][6]
AMPK (rat liver)360200 µM[1]
AMPK (human α1β1γ1)250200 µM[1]
AMPK16020 µM[7]
BAY-3827 AMPK1.410 µMHighly potent at low ATP concentrations.[7][8][9]
AMPK152 mM[7][8][9]
AMPK (rat liver)17200 µM>20-fold more potent than this compound under these conditions.[1]
AMPK (human α1β1γ1)25200 µM[1]
AMPK (human α2β2γ1)70200 µM[1]
RSK isoformsSimilar to AMPKNot SpecifiedNotable off-target.[7]

Table 2: Selectivity Profile

InhibitorPrimary Target(s)Notable Off-TargetsSelectivity NotesReference
This compound AMPK, ULK1, ULK2NUAK1, FAK, MLK1/3, MARK3/4Inhibits several other kinases with similar or greater potency than AMPK. Also affects glucose and nucleoside transport.[7][10][11]
BAY-3827 AMPKRSK1, PHK, Aurora B, MINK1, TBK1, IRAK1Considered more selective for AMPK than this compound. Shows over 500-fold selectivity for most of 331 kinases tested.[1][7][8]

Mechanism of Action

Both this compound and BAY-3827 are ATP-competitive inhibitors that bind to the kinase domain of AMPK.[3] Their binding prevents the phosphorylation of downstream targets.

This compound was initially identified as a potent inhibitor of ULK1, a kinase involved in autophagy, and was later found to inhibit AMPK with similar potency.[3][4][7]

BAY-3827 was discovered through a high-throughput screen for AMPK inhibitors and has been characterized as a potent and selective inhibitor.[7] Structural studies have revealed that BAY-3827 binds to the ATP-binding pocket of AMPK, inducing a conformation that is unfavorable for kinase activity.[12][13][14]

A peculiar characteristic of both inhibitors is their ability to paradoxically increase the phosphorylation of AMPK at Thr172, the activating phosphorylation site.[1][2] This is thought to occur because the binding of the inhibitor protects Thr172 from dephosphorylation.[1][2] This highlights the importance of assessing the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), rather than relying solely on Thr172 phosphorylation as a marker of AMPK activity when using these inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the context of AMPK inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.

Caption: Simplified AMPK signaling pathway illustrating upstream activators, the central AMPK complex, and key downstream anabolic and catabolic processes. The points of inhibition by this compound and BAY-3827 are also shown.

Experimental_Workflow Start Start Inhibitor_Selection Select Inhibitor (this compound or BAY-3827) Start->Inhibitor_Selection In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Inhibitor_Selection->In_Vitro_Assay Cell_Culture Cell Culture (e.g., Hepatocytes, Myotubes) Inhibitor_Selection->Cell_Culture Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Cell_Treatment Treat Cells with Inhibitor (Dose-Response and Time-Course) Cell_Culture->Cell_Treatment Cellular_Assays Cellular Assays Cell_Treatment->Cellular_Assays Western_Blot Western Blot (p-ACC, p-AMPK) Cellular_Assays->Western_Blot HTRF_Assay HTRF Assay (Phospho-protein levels) Cellular_Assays->HTRF_Assay Metabolic_Assay Metabolic Assay (e.g., Lipogenesis) Cellular_Assays->Metabolic_Assay Western_Blot->Data_Analysis HTRF_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validating the Effects of ULK1 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Inhibition with SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of Unc-51 like autophagy activating kinase 1 (ULK1) is critical for advancing therapies targeting autophagy-related diseases, including cancer. This guide provides a comprehensive comparison of two key experimental approaches to probe ULK1 function: genetic knockdown using siRNA/shRNA and pharmacological inhibition with the small molecule inhibitor SBI-0206965.

This document outlines the differential effects of these two methods on cellular processes, particularly apoptosis and autophagy. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this guide serves as a practical resource for designing and interpreting experiments aimed at validating the on-target effects of ULK1 inhibition.

Comparative Analysis of ULK1 Knockdown vs. This compound Treatment

Genetic knockdown of ULK1 and its inhibition by this compound are two common strategies to investigate its cellular functions. While both approaches aim to reduce ULK1 activity, they can yield distinct phenotypes due to differences in specificity, mechanism, and potential off-target effects. The following tables summarize the comparative effects on apoptosis and autophagy as reported in various cancer cell lines.

Table 1: Effects on Apoptosis
Cell Line Method Concentration/ Duration Observed Effect on Apoptosis Key Markers Citation
A498 & ACHN (ccRCC)shRNA-mediated knockdown24h (starvation)Increased apoptosisIncreased ELISA-based apoptosis detection[1][2]
A498 & ACHN (ccRCC)This compound5-20 µM; 24h (starvation)Increased apoptosisIncreased cleaved Caspase 8 and PARP[1][2]
NSCLC cellssiRNA-mediated knockdownNot specifiedIncreased apoptosis, sensitized to cisplatinNot specified[3]
NSCLC cellsThis compoundNot specifiedIncreased apoptosis, sensitized to cisplatinDestabilization of Bcl2/Bclxl[3]
Neuroblastoma cellsThis compound10 µM; 24-48hIncreased apoptosisIncreased cleaved PARP and Caspase 3[4]
Huh-7 (Liver Cancer)siRNA-mediated knockdown72hIncreased apoptosisIncreased pro-apoptotic proteins, decreased anti-apoptotic proteins[5]
Table 2: Effects on Autophagy
Cell Line Method Concentration/ Duration Observed Effect on Autophagy Key Markers Citation
A498 & ACHN (ccRCC)This compound5-20 µM; 24h (starvation)Inhibition of autophagyDecreased LC3B-II/LC3B-I ratio, increased p62[1][2]
HGSOC spheroidssiRNA-mediated knockdown72hBlocked autophagic fluxIncreased p62, decreased LC3-II/I ratio[6]
Neuroblastoma cellsThis compound10 µM; 24-48hInhibition of autophagyAccumulation of p62[4]

Understanding the ULK1 Signaling Pathway

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Its activity is tightly regulated by upstream nutrient and energy sensors, primarily mTORC1 and AMPK. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. Conversely, under conditions of low energy (high AMP:ATP ratio), AMPK activates ULK1, thereby initiating the autophagic process.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex Inhibition AMPK AMPK AMPK->ULK1_complex Activation VPS34_complex VPS34 Complex ULK1_complex->VPS34_complex Phosphorylation Autophagosome Autophagosome Formation VPS34_complex->Autophagosome

Caption: The ULK1 signaling pathway, a key regulator of autophagy initiation.

Experimental Workflow: From Knockdown/Inhibition to Analysis

The following diagram illustrates a typical experimental workflow for comparing the effects of ULK1 genetic knockdown and pharmacological inhibition.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis Knockdown Genetic Knockdown (siRNA/shRNA) Western_Blot Western Blot (ULK1, LC3, p62, Caspases, PARP) Knockdown->Western_Blot Apoptosis_Assay Apoptosis Assay (ELISA, Flow Cytometry) Knockdown->Apoptosis_Assay Viability_Assay Cell Viability Assay (MTT, CCK-8) Knockdown->Viability_Assay Inhibition Pharmacological Inhibition (this compound) Inhibition->Western_Blot Inhibition->Apoptosis_Assay Inhibition->Viability_Assay Cell_Culture Cell Culture Cell_Culture->Knockdown Cell_Culture->Inhibition

Caption: A generalized workflow for comparing ULK1 knockdown and this compound inhibition.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

siRNA-Mediated Knockdown of ULK1

This protocol describes a transient knockdown of ULK1 using small interfering RNA (siRNA).

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare two tubes. In tube A, dilute ULK1-specific siRNA (or a non-targeting control siRNA) in serum-free medium. In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of tube A and tube B and incubate at room temperature for 10-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complex dropwise to the cells.

    • Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells and perform western blot analysis to confirm the reduction in ULK1 protein levels.

shRNA-Mediated Stable Knockdown of ULK1

For long-term studies, a stable knockdown can be achieved using lentiviral particles expressing short hairpin RNA (shRNA) targeting ULK1.

  • Transduction:

    • Seed target cells in a 12-well plate 24 hours prior to infection to reach approximately 50% confluency on the day of transduction.

    • Thaw ULK1-shRNA lentiviral particles and control lentiviral particles on ice.

    • Remove the culture medium and add fresh medium containing Polybrene (typically 5-8 µg/mL) to the cells.

    • Add the desired amount of lentiviral particles to the cells and incubate overnight.

  • Selection of Stable Cells:

    • After 24 hours, replace the virus-containing medium with fresh complete medium.

    • After another 24-48 hours, begin selection by adding a suitable antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined by a kill curve.

    • Maintain the cells under selection pressure until resistant colonies appear.

  • Validation of Knockdown: Expand the resistant colonies and validate ULK1 knockdown by western blotting.

Treatment with this compound
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.

  • Cell Treatment:

    • Seed cells in the desired plate format and allow them to adhere overnight.

    • The following day, treat the cells with the desired final concentration of this compound by diluting the stock solution in fresh culture medium. A DMSO-only control should be included.

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ULK1, LC3, p62, cleaved Caspase 3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (CCK-8 or MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of this compound or after ULK1 knockdown.

  • Assay Procedure (CCK-8):

    • At the end of the treatment period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Assay Procedure (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 570 nm.

ELISA-based Apoptosis Assay

This assay quantitatively detects histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

  • Sample Preparation: Prepare a cytoplasmic lysate from treated and control cells according to the manufacturer's protocol.

  • ELISA Procedure:

    • Add the prepared lysates to the wells of the streptavidin-coated microplate.

    • Add the anti-histone-biotin and anti-DNA-POD immunoreagents and incubate.

    • Wash the wells and add the ABTS substrate.

    • Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of apoptosis.

Conclusion

Both genetic knockdown and pharmacological inhibition are valuable tools for dissecting the function of ULK1. Genetic knockdown offers high specificity for the target protein, while pharmacological inhibitors like this compound provide a more direct and temporally controlled means of inhibiting kinase activity. However, it is crucial to be aware of the potential off-target effects of small molecule inhibitors. As research indicates, this compound can also inhibit other kinases, which may contribute to its observed cellular effects.[7][8][9][10] Therefore, a combination of both approaches, as detailed in this guide, is recommended for the robust validation of ULK1-dependent cellular responses. This comparative framework will aid researchers in making informed decisions about experimental design and in accurately interpreting their findings.

References

SBI-0206965: A Comparative Guide to its In Vitro Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SBI-0206965's performance against alternative inhibitors, supported by experimental data and detailed protocols.

This compound has been identified as a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] Its activity extends to the closely related kinase ULK2 and also to AMP-activated protein kinase (AMPK), another key regulator of cellular energy homeostasis and autophagy.[1][4] This guide provides a comparative analysis of this compound with other known inhibitors of these kinases, presenting key performance data, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.

Performance Comparison of Kinase Inhibitors

The inhibitory potency of this compound and its alternatives has been evaluated in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and other inhibitors against their primary targets and key off-targets. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Off-Target Kinase(s)IC50 (nM)
This compound ULK1108[1][2][3]ULK2711[1][2]
FAKSimilar to ULK1[2]
FLT3Similar to ULK1[2]
AMPKReported to be more effective than on ULK1 in some assays[4]
MRT68921 ULK12.9[5][6][7][8]ULK21.1[5][6][7][8]
AMPK45[5]
ULK-101 ULK11.6 - 8.3[9][10][11]ULK230[9][10][11]
Compound C (Dorsomorphin) AMPKKᵢ = 109[12][13]--

Experimental Protocols

In Vitro Radiometric Kinase Assay to Determine IC50 of this compound for ULK1

This protocol describes a method to measure the inhibitory activity of this compound against ULK1 by quantifying the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like Atg101)[3]

  • This compound

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 15 mM MgCl₂, 1 mM EGTA, 0.1 mM Na₃VO₄)[3]

  • Phosphocellulose paper (P81)

  • 1% Phosphoric acid

  • Scintillation counter and vials

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, add the kinase reaction buffer.

    • Add the ULK1 substrate to a final concentration of 1 mg/ml.

    • Add the diluted this compound or DMSO (for the control).

    • Add the recombinant ULK1 enzyme (the optimal concentration should be determined empirically).

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Phosphorylation: Start the reaction by adding a mix of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM.[3]

  • Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the enzyme kinetics.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Wash: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (reaction without enzyme) from all other readings.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ULK1 Signaling Pathway

The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade and its regulation by upstream kinases mTOR and AMPK.

ULK1_Signaling_Pathway Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex Inhibits Vps34_Complex Vps34/Beclin-1 Complex ULK1_Complex->Vps34_Complex Activates Autophagy Autophagy Initiation AMPK AMPK AMPK->ULK1_Complex Activates Low_Energy Low Energy Status (High AMP/ATP ratio) Low_Energy->AMPK Activates Vps34_Complex->Autophagy Promotes

Caption: ULK1 signaling pathway in autophagy regulation.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory activity of a compound in an in vitro kinase assay.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (with and without inhibitor) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Kinase Activity (e.g., Radioactivity, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Assessing the Synergistic Effects of SBI-0206965 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SBI-0206965, initially identified as a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), has emerged as a compound of interest in oncology research.[1][2] Its ability to modulate autophagy, a critical cellular process implicated in both tumor survival and suppression, positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data and detailed protocols.

Mechanism of Action and Target Profile

This compound was first described as a highly selective inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] It also inhibits the closely related kinase ULK2, albeit with lower potency.[3] The IC50 value for ULK1 inhibition is approximately 108 nM.[1][2] By inhibiting ULK1, this compound effectively blocks the autophagic process, which can lead to the accumulation of toxic cellular components and ultimately, apoptosis in cancer cells.

However, subsequent studies have revealed a more complex target profile. This compound is also a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Further screening against a panel of 140 human protein kinases demonstrated that this compound inhibits several other kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its inhibition of ULK1 or AMPK.[4][5][7] This multi-targeted nature of this compound is a critical consideration when interpreting its biological effects and synergistic potential.

Synergistic Effects with Chemotherapeutic Agents

The primary rationale for combining this compound with chemotherapy lies in the dual role of autophagy in cancer. In many contexts, autophagy acts as a pro-survival mechanism for cancer cells, enabling them to withstand the stress induced by cytotoxic drugs. By inhibiting this protective autophagy, this compound is hypothesized to sensitize cancer cells to the effects of chemotherapy.

mTOR Inhibitors

A significant body of evidence points to a synergistic relationship between this compound and mTOR inhibitors.[8][9] mTOR is a negative regulator of ULK1, and its inhibition can induce autophagy as a survival response.[9] Co-treatment with this compound can block this escape pathway, leading to enhanced apoptosis. For instance, in lung cancer cells, the combination of this compound and the mTOR inhibitor AZD8055 resulted in a synergistic increase in apoptosis.[8]

Topoisomerase Inhibitors

The synergistic effects of this compound with topoisomerase inhibitors have yielded mixed results. One study reported that this compound enhanced the cytotoxicity of daunorubicin in acute myeloid leukemia (AML) cells by inhibiting drug-induced autophagy via the AMPK/ULK1 pathway.[8] It has also been shown to slow cell growth and promote cell death in doxorubicin-resistant breast cancer cells.[8] However, a separate study in neuroblastoma cell lines found no significant increase in cell death when this compound was combined with doxorubicin or topotecan.[2]

Platinum-Based Agents

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to enhance the efficacy of cisplatin.[10] The proposed mechanism involves the inhibition of cisplatin-induced protective autophagy, thereby promoting apoptosis.[10]

TRAIL

A notable synergistic effect was observed when this compound was combined with TNF-related apoptosis-inducing ligand (TRAIL) in neuroblastoma cells.[2] This suggests that inhibiting autophagy can overcome resistance to TRAIL-induced apoptosis, a phenomenon observed in various cancer types.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies assessing the synergistic effects of this compound with chemotherapy.

Chemotherapeutic Agent Cancer Type Key Findings Reference
mTOR Inhibitors (e.g., AZD8055)Lung CancerSynergistically increased apoptosis up to 23% compared to 7% with AZD8055 alone.[8]
DaunorubicinAcute Myeloid Leukemia (AML)Enhanced cytotoxicity by inhibiting drug-induced autophagy.[8]
DoxorubicinDoxorubicin-Resistant Breast CancerSlowed cell growth and promoted cell death.[8][11]
Doxorubicin, TopotecanNeuroblastomaNo significant increase in cell death observed in combination treatments.[2]
CisplatinNon-Small Cell Lung Cancer (NSCLC)Significantly impaired cell viability compared to cisplatin treatment alone.[10]
TRAILNeuroblastomaGreatly sensitized neuroblastoma cells to TRAIL treatment.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the assessment of this compound's synergistic effects.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: A549 (NSCLC), SK-N-AS (Neuroblastoma), various breast cancer and AML cell lines.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations for 24 to 72 hours.

  • Assay: Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) assay or MTT assay. The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assays
  • Method: Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure: Cells are treated as described above. After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.

  • Western Blot Analysis: Cleavage of PARP and caspase-3, key markers of apoptosis, can be assessed by Western blotting of cell lysates.[2]

Autophagy Assessment
  • Western Blot: The conversion of LC3-I to LC3-II and the degradation of p62 (SQSTM1) are hallmark indicators of autophagic flux. Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against LC3 and p62.[2]

  • Fluorescence Microscopy: Cells are transfected with a GFP-LC3 plasmid. The formation of GFP-LC3 puncta, representing autophagosomes, is visualized and quantified using a fluorescence microscope.[10]

In Vivo Tumor Growth Inhibition Studies
  • Animal Model: Murine xenograft models are commonly used, where human cancer cells are subcutaneously injected into immunocompromised mice.[12]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Drugs are administered via appropriate routes (e.g., intraperitoneal injection).

  • Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizing the Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathways affected by this compound and its interaction with chemotherapy-induced autophagy.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Validation start Cancer Cell Lines treatment Treat with this compound, Chemotherapy, or Combination start->treatment viability Cell Viability (MTT/CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis autophagy Autophagy Flux (Western Blot/GFP-LC3) treatment->autophagy analysis Data Analysis (Combination Index) viability->analysis apoptosis->analysis autophagy->analysis xenograft Establish Tumor Xenografts in Mice analysis->xenograft Promising Combinations invivo_treatment Administer Treatments xenograft->invivo_treatment monitoring Monitor Tumor Growth invivo_treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

Caption: A typical experimental workflow for evaluating the synergistic effects of this compound with chemotherapy.

Conclusion and Future Directions

This compound presents a complex but potentially valuable tool in the development of combination cancer therapies. Its ability to inhibit autophagy, primarily through ULK1 and AMPK inhibition, can synergize with certain chemotherapeutic agents to enhance their anti-tumor activity. The most consistent evidence for synergy is seen with mTOR inhibitors and, in specific contexts, with platinum-based agents and TRAIL.

However, the conflicting data, particularly with topoisomerase inhibitors, underscore the context-dependent nature of these interactions. The broad kinase inhibitory profile of this compound necessitates careful interpretation of experimental results, as off-target effects may contribute significantly to the observed phenotypes.[7]

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the synergistic or non-synergistic interactions in different cancer types.

  • Investigating the role of the tumor microenvironment in modulating the response to combination therapy with this compound.

  • Developing more selective ULK1 inhibitors to dissect the specific contribution of autophagy inhibition to chemosensitization and to potentially mitigate off-target effects.[3]

This guide provides a framework for understanding the current landscape of research into the synergistic effects of this compound. The data presented herein should aid researchers in designing robust experiments to further explore the therapeutic potential of this and similar compounds in combination with chemotherapy.

References

Comparative analysis of SBI-0206965's potency on ULK1 and ULK2

Author: BenchChem Technical Support Team. Date: November 2025

SBI-0206965 is a cell-permeable inhibitor targeting the Unc-51-like autophagy-activating kinases, ULK1 and ULK2, which are crucial for the initiation of the autophagy process. This guide provides a comparative analysis of the compound's potency against these two highly related kinases, supported by experimental data and protocols.

Potency Comparison

The inhibitory activity of this compound against ULK1 and ULK2 is typically measured by its half-maximal inhibitory concentration (IC50). Experimental data indicates that this compound is a potent inhibitor of ULK1 and exhibits approximately 7-fold selectivity for ULK1 over ULK2.[1]

Target Kinase IC50 Value (nM) Reference
ULK1108[1][2][3][4]
ULK2711[2][3][4]
ULK2 (alternative)212[5]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Signaling Pathway of ULK1/ULK2 in Autophagy

ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the autophagy signaling cascade. They exist in a complex with other proteins such as ATG13, FIP200, and ATG101.[6] This complex is a critical integrator of upstream signals, such as those from mTOR (a negative regulator) and AMPK (a positive regulator), to initiate the formation of the autophagosome.[2][7] this compound exerts its effect by directly inhibiting the kinase activity of ULK1 and ULK2, thereby blocking downstream phosphorylation events and suppressing autophagy.[2]

ULK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Effectors mTOR mTOR (Nutrient Rich) ULK1_ULK2 ULK1 / ULK2 mTOR->ULK1_ULK2 Inhibition AMPK AMPK (Low Energy) AMPK->ULK1_ULK2 Activation ATG13 ATG13 PI3K_Complex Class III PI3K Complex (Vps34, Beclin-1, etc.) ULK1_ULK2->PI3K_Complex Phosphorylation FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation PI3K_Complex->Autophagosome Initiation Inhibitor This compound Inhibitor->ULK1_ULK2 Inhibition

ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

The potency of this compound is determined through in vitro kinase assays. A common method is a radiometric assay that measures the phosphorylation of a substrate by the kinase.

Objective: To determine the IC50 value of this compound for ULK1 and ULK2.

Materials:

  • Purified recombinant ULK1 or ULK2 enzyme.

  • Kinase substrate (e.g., Myelin Basic Protein (MBP) or recombinant GST-Atg101).[1]

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.5, 15 mM MgCl₂, 1 mM EGTA, 0.1 mM Na₃VO₄).[1]

  • Adenosine triphosphate (ATP), including a radiolabeled version (γ-³²P-ATP).

  • This compound at various concentrations.

  • SDS-PAGE gels and electrophoresis equipment.

  • PhosphorImager for signal detection.

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing the kinase buffer, the specific kinase (ULK1 or ULK2), and its substrate.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a control with no inhibitor.

  • Initiation: Start the kinase reaction by adding the ATP mixture (containing both cold ATP and γ-³²P-ATP). The final ATP concentration is typically kept near its Km value for the kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS loading buffer, which denatures the enzymes.

  • Separation: Separate the reaction products by size using SDS-PAGE. The phosphorylated substrate will have incorporated the ³²P radiolabel.

  • Detection and Analysis: Dry the gel and expose it to a phosphor screen. Image the screen using a PhosphorImager to detect the radioactive signal from the phosphorylated substrate.[1]

  • Quantification: Quantify the band intensity corresponding to the phosphorylated substrate for each inhibitor concentration.

  • IC50 Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Alternative non-radiometric methods such as ADP-Glo™ or AlphaScreen® assays may also be used, which measure ADP production or use a proximity-based signal, respectively.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A 1. Prepare Kinase Reaction Mix (Buffer, ULK1/2, Substrate) C 3. Add Inhibitor to Reaction Mix A->C B 2. Serially Dilute this compound B->C D 4. Initiate with γ-³²P-ATP C->D E 5. Incubate at 30°C D->E F 6. Terminate with SDS Buffer E->F G 7. SDS-PAGE Separation F->G H 8. Phosphor Imaging G->H I 9. Quantify Band Intensity H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Workflow for determining kinase inhibitor potency.

Selectivity and Off-Target Considerations

While this compound is a potent inhibitor of ULK1 and ULK2, it is important to note its activity against other kinases. Studies have shown that this compound also potently inhibits AMP-activated protein kinase (AMPK), an upstream positive regulator of autophagy.[2][9] Kinome-wide screening has revealed that this compound can inhibit several other kinases, particularly those with a large gatekeeper residue in the ATP-binding pocket.[10][11][12] This cross-reactivity should be considered when interpreting cellular data, and appropriate controls should be used to delineate the specific effects of ULK1/2 inhibition. For instance, this compound has been shown to inhibit members of the AMPK-related kinase family, such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[12][13]

References

Safety Operating Guide

Personal protective equipment for handling SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR ANIMAL DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SBI-0206965. The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the recommended personal protective equipment.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in poorly ventilated areas.To avoid inhalation of dust or aerosols.
Skin and Body Protection Laboratory coatTo protect skin and clothing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for incineration or other approved disposal method.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container.

Experimental Protocol: Analysis of Autophagy by Western Blot

This protocol outlines a typical experiment to assess the effect of this compound on autophagy in a cancer cell line by monitoring the levels of the autophagy marker LC3-II via Western blot.

Materials
  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure
  • Cell Culture: Culture A549 cells in complete medium to approximately 80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Cell Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-LC3B) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of LC3-II, normalizing to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosomes.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells prepare_sbi Prepare this compound Stock dilute_sbi Dilute to Working Concentrations prepare_sbi->dilute_sbi treat_cells Treat Cells with this compound dilute_sbi->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for LC3 quantify_protein->western_blot analyze_data Analyze Results western_blot->analyze_data

Caption: Experimental workflow for analyzing the effect of this compound on autophagy.

Signaling Pathway

This compound is a potent inhibitor of the serine/threonine kinase ULK1, a key initiator of autophagy.[2] The activity of ULK1 is regulated by the nutrient-sensing pathways involving mTOR and AMPK. Under nutrient-rich conditions, mTOR is active and phosphorylates ULK1, leading to its inhibition and the suppression of autophagy. Conversely, under low-nutrient conditions, AMPK is activated and promotes ULK1 activity, thereby inducing autophagy. By directly inhibiting ULK1, this compound blocks the initiation of autophagy regardless of the nutrient status.

G cluster_pathway Autophagy Signaling Pathway mTOR mTOR (Nutrient Rich) ULK1 ULK1 mTOR->ULK1 Inactivates AMPK AMPK (Nutrient Poor) AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates SBI This compound SBI->ULK1 Inhibits

Caption: The inhibitory effect of this compound on the ULK1-mediated autophagy pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.